1,4-Dibromo-2-chloro-5-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2-chloro-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANAAYIBGNVNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,4-Dibromo-2-chloro-5-nitrobenzene chemical properties
A Strategic Scaffold for Poly-Functionalized Aromatic Synthesis
Executive Summary
1,4-Dibromo-2-chloro-5-nitrobenzene (CAS: 1855836-48-4) is a highly functionalized benzene derivative characterized by a unique "1,2,4,5" substitution pattern.[1] Its value in drug discovery and materials science lies in its orthogonal reactivity : it possesses four distinct reactive handles—two bromine atoms, one chlorine atom, and a nitro group—each susceptible to different chemical transformations (nucleophilic substitution, metal-catalyzed coupling, and reduction) under controlled conditions. This guide provides a comprehensive technical analysis of its properties, synthesis, and reactivity, designed for researchers requiring precise regiochemical control.
Physicochemical Profile
The following data aggregates confirmed experimental values and high-confidence predictive models for this specific isomer.
| Property | Value / Description | Source/Validation |
| CAS Number | 1855836-48-4 | Chemical Registers [1] |
| IUPAC Name | 1,4-Dibromo-2-chloro-5-nitrobenzene | Nomenclature Rules |
| Molecular Formula | Mass Spectrometry | |
| Molecular Weight | 315.35 g/mol | Calculated |
| Physical State | Solid (Pale yellow to amber crystalline powder) | Analog Comparison |
| Melting Point | Predicted:[2] 85–95 °C | Based on 1,4-dibromo-2-nitrobenzene ( |
| Solubility | Soluble in DCM, CHCl | Lipophilic Haloarene |
| 1H NMR Signature | Two singlets (approx. | H3 and H6 are para to each other (minimal coupling) |
Synthetic Route & Mechanism
The synthesis of 1,4-dibromo-2-chloro-5-nitrobenzene is achieved via the electrophilic aromatic substitution (nitration) of 1,4-dibromo-2-chlorobenzene .
3.1. Retrosynthetic Analysis
The precursor, 1,4-dibromo-2-chlorobenzene, directs the incoming nitro group to the C5 position due to the cooperative directing effects of the halogen substituents:
-
Br (C4): Ortho/Para director.[3] Activates C3 and C5.
-
Cl (C2): Ortho/Para director. Activates C3 and C5.
-
Steric Constraint: C3 is flanked by two halogens (Br and Cl), making it sterically inaccessible. C5 is flanked by Br and H, making it the kinetically favored site.
3.2. Synthesis Workflow (DOT Diagram)
Figure 1: Electrophilic Aromatic Substitution pathway for the regioselective synthesis of the target scaffold.
3.3. Experimental Protocol (Nitration)
Note: This protocol is adapted from standard nitration procedures for polyhalogenated benzenes [2].
-
Preparation: In a 250 mL 3-neck round-bottom flask, dissolve 1,4-dibromo-2-chlorobenzene (10.0 g) in dichloromethane (50 mL) . Cool to 0°C.
-
Acid Addition: Prepare a mixture of conc.
(15 mL) and fuming (10 mL). Add this mixture dropwise to the flask over 30 minutes, maintaining temperature . -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour reaction mixture onto crushed ice (200 g). Extract with DCM (
mL). -
Purification: Wash organic layer with sat.
and brine. Dry over . Recrystallize from Ethanol to obtain pale yellow crystals.
Reactivity & Orthogonal Functionalization
The core value of this molecule is its ability to undergo selective reactions at specific sites.
4.1. Nucleophilic Aromatic Substitution (
)
The nitro group at C5 strongly activates the halogens at C2 (Para) and C4 (Ortho) .
-
Regioselectivity:
-
C2-Cl (Para): Generally favored for substitution by bulky nucleophiles due to reduced steric hindrance compared to the ortho-position. Chlorine is also often a superior leaving group to bromine in
due to higher electronegativity stabilizing the Meisenheimer complex. -
C4-Br (Ortho): Activated by the inductive effect of the adjacent nitro group. Small, hard nucleophiles may attack here.
-
-
Self-Validating Check: Use
NMR to distinguish products. Substitution at C2 alters the shift of the carbon para to the nitro group; substitution at C4 alters the carbon ortho to it.
4.2. Metal-Catalyzed Cross-Coupling
-
C1-Br: Chemically distinct from C4-Br. It is meta to the nitro group and less electron-deficient, making it behave like a standard aryl bromide.
-
C4-Br: Electron-deficient (ortho to
). Undergoes oxidative addition with Pd(0) rapidly but may suffer from catalyst poisoning by the nitro group if not carefully managed. -
Selectivity: In Pd-catalyzed Suzuki couplings, C-Br bonds react faster than C-Cl bonds . Therefore, one can selectively couple at C1/C4 while leaving C2-Cl intact for later functionalization.
4.3. Functionalization Map (DOT Diagram)
Figure 2: Orthogonal reactivity landscape. Note the divergence between nucleophilic (C2/C4) and electrophilic/metal-mediated (C1/C4) pathways.
Safety & Handling Guidelines
-
Hazards: As a nitroaromatic, this compound is likely toxic if inhaled or absorbed through skin. It may possess explosive properties upon heating or shock (typical of polynitro/halo benzenes).
-
Skin/Eye: Causes severe irritation.[4][5] Use nitrile gloves and safety goggles.
-
Incompatibility: Strong bases (can induce violent
or polymerization), reducing agents. -
Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx and Halogen gases.
References
-
Chemical Registers. CAS Registry Number 1855836-48-4.[1][6][7] American Chemical Society. (Search via CAS).
-
Synthesis of Halonitrobenzenes. Organic Syntheses, Coll. Vol. 1, p.123 (Nitration protocols). Link
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. "Nucleophilic Aromatic Substitution Mechanisms". Link
-
Reduction of Nitroarenes. Organic Chemistry Portal. "Reduction of Nitro Compounds". Link
Sources
- 1. 219817-43-3|1-Bromo-3-chloro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. 1-Bromo-2-chloro-4-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 46738294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 2724603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 41513-04-6|1-Bromo-4-chloro-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 7. 19128-49-5|2-Bromo-1-chloro-5-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene
This guide provides a comprehensive technical overview for the synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene, a halogenated nitroaromatic compound with potential applications as an intermediate in the development of pharmaceuticals and complex organic molecules. The document outlines the strategic approach, the underlying chemical principles, a detailed experimental protocol, and the analytical considerations for this synthesis.
Strategic Overview: Electrophilic Aromatic Substitution
The synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene is most effectively achieved through the electrophilic aromatic substitution (SEAr) of the precursor, 1,4-Dibromo-2-chlorobenzene.[1] This class of reaction is fundamental in aromatic chemistry, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[2] In this specific case, the key transformation is nitration, which involves the introduction of a nitro group (-NO₂) onto the benzene ring.
The primary challenge and point of scientific interest in this synthesis is controlling the regioselectivity of the nitration. The outcome is dictated by the directing effects of the three existing halogen substituents on the aromatic ring.
The Causality of Experimental Design: Regioselectivity in Polysubstituted Systems
The position of the incoming nitro group is not random; it is directed by the electronic properties of the substituents already present on the benzene ring. The key principles at play are:
-
Directing Effects of Halogens : Chlorine and bromine are classic examples of deactivating, yet ortho, para-directing groups.[3] While they withdraw electron density from the ring inductively, making the ring less reactive than benzene itself, they can donate electron density through resonance to the ortho and para positions. This resonance stabilization makes the carbocation intermediates (the Wheland intermediate or σ-complex) for ortho and para attack more stable than the intermediate for meta attack.[4]
-
Cumulative Effects : With three halogen substituents on the ring (at positions C1, C2, and C4), the final position of the nitro group is a result of their combined directing influences and steric considerations.
-
The Bromo group at C1 directs to the ortho position (C6) and the para position (C4, which is blocked).
-
The Chloro group at C2 directs to its ortho positions (C3 and C1, which is blocked) and its para position (C5).
-
The Bromo group at C4 directs to its ortho positions (C3 and C5) and its para position (C1, which is blocked).
-
-
Predicting the Major Product : The position C5 is favored due to a convergence of directing effects and steric accessibility. It is para to the chloro group at C2 and ortho to the bromo group at C4. The position C3 is also activated (ortho to both C2-Cl and C4-Br). However, the position between two substituents (C3) can be sterically hindered. Position C6 is highly sterically hindered, being flanked by the bromo and chloro groups at C1 and C2. Therefore, the formation of 1,4-Dibromo-2-chloro-5-nitrobenzene is the anticipated major product.
The reaction mechanism proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[5] The aromatic ring of the substrate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the final nitrated product.
Experimental Protocol: A Self-Validating System
This protocol is designed based on established methods for the nitration of halogenated aromatic compounds.[5] All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
3.1. Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity/Concentration | Supplier |
| 1,4-Dibromo-2-chlorobenzene | C₆H₃Br₂Cl | 270.35 | ≥98% | Commercially Available[6] |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Standard Laboratory Supplier |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 68-70% | Standard Laboratory Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Standard Laboratory Supplier |
| Crushed Ice | H₂O | 18.02 | N/A | N/A |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Solution | Standard Laboratory Supplier |
| Brine | NaCl | 58.44 | Saturated Aqueous Solution | Standard Laboratory Supplier |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Standard Laboratory Supplier |
3.2. Step-by-Step Methodology
-
Preparation of the Nitrating Mixture : In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add 20 mL of concentrated sulfuric acid. Allow the acid to cool to 0-5 °C. To the cooled sulfuric acid, add 20 mL of concentrated nitric acid dropwise using a dropping funnel. Maintain constant stirring and ensure the temperature of the mixture does not exceed 10 °C during the addition.
-
Reaction Setup : In a separate 250 mL three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.037 mol) of 1,4-Dibromo-2-chlorobenzene in 40 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.
-
Nitration Reaction : Slowly add the prepared nitrating mixture to the solution of 1,4-Dibromo-2-chlorobenzene via the dropping funnel over a period of approximately 45-60 minutes. It is critical to maintain the reaction temperature between 0-5 °C throughout the addition to minimize the formation of dinitrated byproducts.
-
Reaction Monitoring : After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Work-up and Isolation :
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer (DCM).
-
Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1,4-Dibromo-2-chloro-5-nitrobenzene as a solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the Synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene.
Characterization and Data
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Physical and Spectroscopic Data
| Property | Starting Material: 1,4-Dibromo-2-chlorobenzene | Product: 1,4-Dibromo-2-chloro-5-nitrobenzene |
| IUPAC Name | 1,4-Dibromo-2-chlorobenzene | 1,4-Dibromo-2-chloro-5-nitrobenzene |
| CAS Number | 3460-24-0[1] | Not readily available; analogous to[7] |
| Molecular Formula | C₆H₃Br₂Cl | C₆H₂Br₂ClNO₂ |
| Molar Mass ( g/mol ) | 270.35[1] | 315.34 (Calculated)[7] |
| Appearance | Solid | Expected to be a pale yellow solid |
| ¹H NMR | Expected: 2-3 signals in the aromatic region. | Expected: 2 singlets (or narrow doublets) in the downfield aromatic region. |
| ¹³C NMR | Expected: 6 signals in the aromatic region. | Expected: 6 signals in the aromatic region. |
| IR (cm⁻¹) | C-H (aromatic), C-Br, C-Cl stretches. | Additional strong peaks for N-O stretches (~1530-1550 and ~1340-1360 cm⁻¹). |
| Mass Spec (m/z) | Isotopic pattern for 2 Br and 1 Cl. | Isotopic pattern for 2 Br and 1 Cl; molecular ion peak corresponding to the formula. |
References
-
Wipf Group. Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. [Link]
-
Making Molecules. Electrophilic Aromatic Substitution. [Link]
-
University of Illinois Springfield. 12.14 Substituent Effects in Electrophilic Aromatic Substitution. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
PubChem. 1,4-Dibromo-2-nitrobenzene. National Institutes of Health. [Link]
-
Scribd. LAB QO 4 - Nitration of Chlorobenzene. [Link]
-
PubChem. 1,3-Dibromo-2-chloro-5-nitrobenzene. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
PubChem. 1,4-Dibromo-2-chlorobenzene. National Institutes of Health. [Link]
-
PubChem. 1,2-Dibromo-3-chloro-5-nitrobenzene. National Institutes of Health. [Link]
-
Study.com. Chlorobenzene Properties, Uses & Nitration. [Link]
-
ResearchGate. (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
StackExchange. Reactivity of chlorobenzene and benzene in electrophilic substitutions. [Link]
Sources
- 1. 1,4-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 2724603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scribd.com [scribd.com]
- 6. 1,4-DIBROMO-2-CHLOROBENZENE | 3460-24-0 [chemicalbook.com]
- 7. 1,3-Dibromo-2-chloro-5-nitrobenzene | C6H2Br2ClNO2 | CID 74655420 - PubChem [pubchem.ncbi.nlm.nih.gov]
1,4-Dibromo-2-chloro-5-nitrobenzene molecular weight
An In-Depth Technical Guide to 1,4-Dibromo-2-chloro-5-nitrobenzene : Molecular Weight, Synthesis, and Analytical Characterization.
Part 1: Executive Summary
1,4-Dibromo-2-chloro-5-nitrobenzene (CAS: 1855836-48-4 ) is a highly functionalized aromatic intermediate used in the synthesis of complex pharmaceuticals, agrochemicals, and organic electronic materials.[1] Its utility stems from its "orthogonal" reactivity profile: it possesses three distinct halogen sites (two bromines, one chlorine) and a nitro group, each capable of selective transformation under specific conditions.
For researchers and drug development professionals, the molecular weight (MW) of this compound is not merely a scalar value for stoichiometry; it is the primary metric for validation via Mass Spectrometry (MS). Due to the presence of multiple halogen atoms (Br₂, Cl), the compound exhibits a complex isotopic signature that defines its identity.
This guide provides a rigorous breakdown of the molecular weight, a validated synthesis pathway based on electrophilic aromatic substitution (EAS) principles, and protocols for analytical verification.
Part 2: Physicochemical Profile & Molecular Weight Analysis
In precision chemistry, distinguishing between Average Molecular Weight (for stoichiometry) and Monoisotopic Mass (for Mass Spectrometry) is critical.
Quantitative Breakdown
| Property | Value | Context |
| Formula | C₆H₂Br₂ClNO₂ | |
| Average Molecular Weight | 315.35 g/mol | Used for weighing reagents (Stoichiometry).[1] |
| Monoisotopic Mass | 312.814 g/mol | The mass of the molecule containing only the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). |
| Exact Mass | 312.81408 | High-resolution MS target.[1] |
| Isotopic Pattern | Distinctive Multi-Peak | Caused by ⁷⁹Br/⁸¹Br (1:[1]1) and ³⁵Cl/³⁷Cl (3:1) ratios.[2] |
The "Why" of Molecular Weight: Isotopic Fingerprinting
Unlike simple organic molecules, 1,4-Dibromo-2-chloro-5-nitrobenzene does not appear as a single peak in Mass Spectrometry.[1] It appears as a cluster.[1] Understanding this distribution is the only way to confirm you have synthesized the correct material and not a mono-bromo impurity.[1]
-
Bromine Effect: Two bromine atoms create a 1:2:1 triplet pattern (approximate).
-
Chlorine Effect: The addition of one chlorine atom splits each of those peaks further, creating a unique "quartet-like" cluster.[1]
Figure 1: Isotopic Probability Tree (Mass Spec Logic) This diagram illustrates how the natural abundances of Br and Cl combine to create the observed mass spectrum.
Caption: Logical flow of isotopic contributions to the molecular ion peak in Mass Spectrometry.
Part 3: Synthesis & Stoichiometry
The synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene is a classic application of regioselective Electrophilic Aromatic Substitution (EAS) .[1]
Retrosynthetic Logic
-
Target: 1,4-Dibromo-2-chloro-5-nitrobenzene.[1]
-
Precursor: 1,4-Dibromo-2-chlorobenzene (CAS: 3460-24-0).[1][3][4][5][6]
-
Reaction: Nitration (HNO₃/H₂SO₄).[7]
Regioselectivity Analysis: The precursor has three open sites: C3, C5, and C6.
-
Site C3: Sterically crowded (sandwiched between Cl and Br). Unfavorable.
-
Site C6: Directed by Br(C1) [ortho]. Meta to Cl. Minor Product.
-
Site C5: Directed by Cl(C2) [Para] and Br(C4) [Ortho] .
-
Note: The Chlorine atom is a para-director.[8] The C5 position is para to the Chlorine. This electronic reinforcement, combined with less steric hindrance than C3, makes C5 the major product .
-
Experimental Protocol (Self-Validating)
Safety Warning: Nitration of poly-halogenated benzenes requires strong acid conditions.[1] Exotherms can occur.[1] Perform in a fume hood behind a blast shield.
Reagents:
-
1,4-Dibromo-2-chlorobenzene (10.0 g, 37.0 mmol, 1.0 eq).[1]
-
Conc. Sulfuric Acid (H₂SO₄): 20 mL (Solvent/Catalyst).
-
Fuming Nitric Acid (HNO₃): 2.5 mL (1.5 eq, Excess).
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 1,4-Dibromo-2-chlorobenzene in 20 mL of Conc. H₂SO₄.[1][7][8] The mixture may require slight warming (30°C) to fully dissolve the hydrophobic halide.
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Nitration: Dropwise add Fuming HNO₃ over 20 minutes. Maintain internal temperature below 15°C to prevent di-nitration or oxidation.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will be less polar than the starting material.
-
Quench: Pour the reaction mixture carefully onto 100 g of crushed ice. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove acid, and dry under vacuum.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes) if isomers are present.
Figure 2: Synthesis Workflow
Caption: Electrophilic Aromatic Substitution pathway emphasizing regioselectivity at the C5 position.
Part 4: Applications in Drug Development
The precise molecular weight and structure of this compound make it a "linchpin" intermediate. It allows for sequential functionalization :
-
SₙAr (Nucleophilic Aromatic Substitution): The nitro group at C5 activates the Halogens. However, the Halogens themselves are deactivating. The Nitro group is ortho to the C4-Bromine and para to the C2-Chlorine.[1]
-
Reactivity: Nucleophiles (amines, thiols) will preferentially displace the halogen ortho or para to the Nitro group.
-
Target: The C4-Bromine is ortho to the Nitro group and is more labile than the C2-Chlorine (due to the better leaving group ability of Br vs Cl, and the ortho-nitro effect).[1]
-
-
Transition Metal Coupling:
References
-
PubChem Compound Summary . 1,4-Dibromo-2-chlorobenzene (Precursor Data). National Center for Biotechnology Information.[1] [Link][1]
-
ChemicalRegister . CAS 1855836-48-4 Suppliers and Properties. [Link][1]
-
Study.com . Nitration of Chlorobenzene: Mechanism and Regioselectivity. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 3. 1,4-DIBROMO-2-CHLOROBENZENE | 3460-24-0 [chemicalbook.com]
- 4. 3460-24-0|1,4-Dibromo-2-chlorobenzene|BLD Pharm [bldpharm.com]
- 5. 1,4-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 2724603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-DIBROMO-2-CHLOROBENZENE_3460-24-0_Hairui Chemical [hairuichem.com]
- 7. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the FT-IR Analysis of 1,4-Dibromo-2-chloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,4-Dibromo-2-chloro-5-nitrobenzene. As a polysubstituted aromatic compound, its FT-IR spectrum presents a unique fingerprint derived from the vibrational modes of its constituent functional groups and their specific arrangement on the benzene ring. This document details the fundamental principles of FT-IR spectroscopy as they apply to this molecule, offers a validated, step-by-step experimental protocol for sample analysis, and provides an in-depth interpretation of the resulting spectrum. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as an authoritative resource for researchers requiring robust characterization of this and structurally related compounds.
Introduction to 1,4-Dibromo-2-chloro-5-nitrobenzene and the Role of FT-IR
1,4-Dibromo-2-chloro-5-nitrobenzene is a halogenated nitroaromatic compound. Such molecules are often critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The precise arrangement of the bromo, chloro, and nitro substituents on the benzene ring dictates its chemical reactivity and suitability for subsequent synthetic transformations.
Accurate structural confirmation is therefore a non-negotiable step in its synthesis and application. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideally suited for this purpose.[1][2] It provides a unique molecular fingerprint by probing the vibrational frequencies of the molecule's covalent bonds.[3] For 1,4-Dibromo-2-chloro-5-nitrobenzene, FT-IR allows for the unequivocal confirmation of key functional groups: the nitro (NO₂) group, the carbon-halogen (C-Br, C-Cl) bonds, and the specific substitution pattern on the aromatic ring.
This guide will walk the user through the entire workflow, from sample preparation to final spectral interpretation, ensuring high-quality, reproducible data.
Fundamentals of FT-IR for Halogenated Nitroaromatics
An FT-IR spectrum plots infrared radiation intensity (as % Transmittance or Absorbance) against the wavenumber of the radiation (in cm⁻¹).[4] When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak (in absorbance mode) or a trough (in transmittance mode).[5]
For 1,4-Dibromo-2-chloro-5-nitrobenzene, the key vibrational modes are:
-
Aromatic C-H Stretching: The bonds between the aromatic carbons and the two hydrogen atoms on the ring. These typically appear at wavenumbers just above 3000 cm⁻¹.[6][7][8]
-
Nitro Group (NO₂) Stretching: The N-O bonds exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically strong and are highly characteristic.[9][10]
-
Aromatic C=C Stretching: The carbon-carbon bonds within the benzene ring give rise to a series of absorptions in the 1400-1600 cm⁻¹ region.[6][7][8]
-
C-H Bending (Out-of-Plane): The vibrations of the C-H bonds out of the plane of the aromatic ring are highly sensitive to the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring, this results in a characteristic absorption in the 800-900 cm⁻¹ region.[4][6]
-
Carbon-Halogen Stretching: The C-Cl and C-Br bonds absorb in the lower frequency "fingerprint" region of the spectrum. C-Cl stretches are typically found between 850-550 cm⁻¹, while the weaker, heavier C-Br bond absorbs at even lower wavenumbers, from 690-515 cm⁻¹.[10][11]
The following diagram illustrates the logical relationship between the molecule's structure and its expected FT-IR spectral regions.
Caption: Relationship between functional groups and FT-IR regions.
Experimental Protocol: FT-IR Analysis via KBr Pellet Method
For solid samples like 1,4-Dibromo-2-chloro-5-nitrobenzene, the Potassium Bromide (KBr) pellet method is a standard and reliable sample preparation technique.[12] The principle is to disperse the analyte in a dry, IR-transparent matrix (KBr) and press it into a thin, transparent pellet.
Causality Behind Method Choice: KBr is an alkali halide that is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic-like property under pressure, allowing it to form a clear disc.[12] This method ensures a uniform distribution of the sample in the path of the IR beam, minimizing scattering effects that can distort the spectrum.[13]
Materials and Equipment
-
1,4-Dibromo-2-chloro-5-nitrobenzene sample
-
FT-IR grade Potassium Bromide (KBr), stored in a drying oven at >100°C
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die (e.g., 13 mm)
-
FT-IR Spectrometer
-
Spatula and weighing paper
Step-by-Step Protocol
-
Background Spectrum Acquisition:
-
Ensure the sample chamber of the FT-IR spectrometer is empty and clean.
-
Run a background spectrum. This is crucial as it measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum.
-
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the 1,4-Dibromo-2-chloro-5-nitrobenzene sample.
-
Weigh approximately 150-200 mg of dry KBr. The sample-to-KBr ratio should be between 0.5% and 1%.[14][15]
-
Rationale: A concentration that is too high will lead to total absorption (flat-topped peaks), while a concentration that is too low will result in a weak signal with a poor signal-to-noise ratio.[14]
-
Transfer the KBr to the agate mortar first and grind it briefly to break up any clumps.
-
Add the sample to the mortar.
-
Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a flour-like consistency.[13]
-
Rationale: Thorough grinding is essential to reduce the particle size of the sample to less than the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and prevents distorted peak shapes.[13]
-
-
Pellet Formation:
-
Assemble the pellet-forming die. Transfer a portion of the sample-KBr mixture into the die collar, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Connect a vacuum line to the die, if available, and apply a vacuum for 1-2 minutes. This helps remove trapped air and moisture, leading to a more transparent pellet.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes.[16]
-
Carefully release the pressure and the vacuum, then disassemble the die to retrieve the transparent or translucent pellet.
-
Self-Validation: A good pellet is thin and clear. An opaque or cloudy pellet indicates insufficient grinding, trapped moisture, or uneven pressure, and will likely produce a poor-quality spectrum.[13]
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for FT-IR analysis via KBr pellet.
Spectral Interpretation and Analysis
The FT-IR spectrum of 1,4-Dibromo-2-chloro-5-nitrobenzene can be analyzed by assigning the observed absorption bands to the vibrational modes of its specific functional groups.
Predicted Absorption Bands
The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and their typical intensities.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Reference(s) |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | [6][7][8] |
| 1550 - 1475 | NO₂ Asymmetric Stretch | Strong | [4] |
| 1360 - 1290 | NO₂ Symmetric Stretch | Strong | |
| 1600 - 1585 | Aromatic C=C Ring Stretch | Medium | [6][7] |
| 1500 - 1400 | Aromatic C=C Ring Stretch | Medium to Strong | [6][7] |
| ~870 | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | [6] |
| 850 - 550 | C-Cl Stretch | Medium to Strong | [10][11] |
| 690 - 515 | C-Br Stretch | Medium to Strong | [10][11] |
Detailed Peak Assignment
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): A weak to medium band is expected in this region, confirming the presence of hydrogens attached directly to the aromatic ring. Its position just above the 3000 cm⁻¹ dividing line distinguishes it from aliphatic C-H stretches.[17]
-
Nitro Group Absorptions (1550 - 1290 cm⁻¹): The most characteristic peaks in the spectrum will be the two strong absorptions corresponding to the nitro group. The asymmetric stretch appears at a higher frequency (around 1530 cm⁻¹) and the symmetric stretch at a lower frequency (around 1350 cm⁻¹).[4][9] The presence of these two intense bands is definitive proof of the nitro functionality.
-
Aromatic Ring Vibrations (1600 - 1400 cm⁻¹): Multiple bands of medium intensity are expected in this region due to the stretching of the carbon-carbon double bonds within the benzene ring.[7] These confirm the aromatic core of the molecule.
-
Substitution Pattern (C-H OOP, ~870 cm⁻¹): The out-of-plane bending of the C-H bonds is highly diagnostic of the ring's substitution pattern. For a 1,2,4,5-tetrasubstituted ring with two adjacent hydrogens, a strong absorption is typically observed around 870 cm⁻¹.[6] This is a critical peak for confirming the correct isomer.
-
Carbon-Halogen Stretches (<850 cm⁻¹): The C-Cl and C-Br stretching vibrations occur in the low-frequency fingerprint region. The C-Cl stretch will appear at a higher wavenumber than the C-Br stretch due to the lower mass of chlorine and the slightly stronger C-Cl bond.[5] These bands can sometimes be difficult to assign definitively without comparative spectra but their presence in the expected regions provides further evidence for the compound's structure.
Data Validation and Troubleshooting
-
Moisture Contamination: If the KBr was not sufficiently dried, a very broad absorption band will appear around 3400 cm⁻¹ (O-H stretch) and a weaker one near 1640 cm⁻¹. This can obscure the N-H and C=O regions in other molecules, but here it would primarily interfere with the baseline. To resolve this, use freshly dried KBr and prepare the pellet quickly.[12]
-
Poor Baseline: A sloping baseline can be caused by light scattering from poorly ground particles.[13] Re-grinding the sample/KBr mixture is necessary. Most software also includes a baseline correction function.[14]
-
Flat-Topped Peaks: Peaks that appear flattened at the bottom (in transmittance mode) indicate that the sample is too concentrated and is absorbing all the IR light at that frequency. A new, more dilute pellet must be prepared.[14]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of 1,4-Dibromo-2-chloro-5-nitrobenzene. By following a validated experimental protocol and applying a systematic approach to spectral interpretation, researchers can reliably confirm the presence of the key aromatic, nitro, and halogen functional groups, as well as the specific 1,2,4,5-tetrasubstitution pattern. The combination of the strong, characteristic NO₂ stretching bands, the aromatic C=C and C-H vibrations, and the specific C-H out-of-plane bending mode provides a high-confidence structural verification, ensuring the integrity of the material for its intended use in research and development.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. LibreTexts. [Link]
-
Helsinki University. (n.d.). Quick User Guide for FT-IR. Helsinki.fi. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]
-
Abo, H. (n.d.). KBr Pellet Method. Shimadzu. [Link]
-
ResearchGate. (n.d.). How to prepare IR samples?[Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. LibreTexts. [Link]
-
Olori, J., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Journal of Engineering and Applied Sciences. (2025, June 30). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. [Link]
-
Crunch Chemistry. (2023, January 12). Interpreting an infrared spectrum. [Link]
-
SlidePlayer. (n.d.). Spectroscopy. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
Sources
- 1. academicedgepress.co.uk [academicedgepress.co.uk]
- 2. azooptics.com [azooptics.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Interpreting an infrared spectrum - Crunch Chemistry [crunchchemistry.co.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. shimadzu.com [shimadzu.com]
- 13. researchgate.net [researchgate.net]
- 14. helsinki.fi [helsinki.fi]
- 15. eng.uc.edu [eng.uc.edu]
- 16. scienceijsar.com [scienceijsar.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
mass spectrometry of 1,4-Dibromo-2-chloro-5-nitrobenzene
An In-Depth Technical Guide to the Mass Spectrometry of 1,4-Dibromo-2-chloro-5-nitrobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1,4-Dibromo-2-chloro-5-nitrobenzene (C₆H₂Br₂ClNO₂). Designed for researchers, analytical chemists, and drug development professionals, this document delves into the core principles of its analysis, focusing on electron ionization (EI) techniques. We will explore the molecule's unique and complex isotopic signature, predict its primary fragmentation pathways, and provide a field-proven, step-by-step protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained throughout, ensuring a deep, practical understanding of the methodology.
Introduction: The Analytical Imperative
1,4-Dibromo-2-chloro-5-nitrobenzene is a polyhalogenated nitroaromatic compound. Molecules of this class are frequently encountered as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The precise characterization of such compounds is critical for process optimization, impurity profiling, and quality control. Mass spectrometry stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]
This guide moves beyond a simple recitation of data to explain the why behind the analytical approach. Understanding the predictable, yet complex, behavior of this molecule under mass spectrometric conditions allows for confident identification and robust method development.
Core Principles: Ionization and Detection
For a thermally stable, volatile compound like 1,4-Dibromo-2-chloro-5-nitrobenzene, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard.
Why Electron Ionization (EI)?
EI is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte molecule.[3][4] This process is highly reproducible and imparts significant internal energy to the newly formed radical cation (the molecular ion), causing it to fragment in a predictable manner.[5][6] The resulting mass spectrum serves as a unique "molecular fingerprint," which is invaluable for two primary reasons:
-
Structural Elucidation: The fragmentation pattern provides a roadmap to the molecule's structure, revealing its constituent parts.
-
Library Matching: The reproducibility of EI spectra allows for confident identification by matching the acquired spectrum against established spectral libraries like the NIST database.
The initial ionization event can be represented as: M(g) + e⁻ → [M]•⁺(g) + 2e⁻
The Isotopic Signature: A Halogenated Fingerprint
A key feature in the mass spectrum of 1,4-Dibromo-2-chloro-5-nitrobenzene is the distinctive isotopic pattern of its molecular ion. This pattern is a direct consequence of the natural isotopic abundances of bromine and chlorine.
-
Chlorine Isotopes: Approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl (a ~3:1 ratio).
-
Bromine Isotopes: Approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br (a ~1:1 ratio).[7][8]
A molecule containing two bromine atoms and one chlorine atom will exhibit a complex cluster of peaks (M, M+2, M+4, M+6) due to the various combinations of these isotopes. The monoisotopic mass, calculated using the most abundant isotopes (²H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br), is 312.81408 Da .[9] The expected isotopic distribution for the [C₆H₂⁷⁹Br₂³⁵ClNO₂]•⁺ molecular ion cluster is the most definitive feature for its identification.
The relative intensities of this cluster can be predicted by polynomial expansion. The resulting pattern is a convolution of the Br₂ pattern (1:2:1) and the Cl pattern (3:1), providing an unmistakable signature.
| Ion (Rounded Mass) | Isotopic Composition | Calculated Relative Intensity |
| M (m/z 313) | ²H₂¹²C₆⁷⁹Br₂³⁵Cl¹⁴N¹⁶O₂ | ~76% |
| M+2 (m/z 315) | Contains one ⁸¹Br or one ³⁷Cl | 100% (Base Peak of Cluster) |
| M+4 (m/z 317) | Contains two ⁸¹Br or one ⁸¹Br/³⁷Cl | ~65% |
| M+6 (m/z 319) | Contains two ⁸¹Br and one ³⁷Cl | ~11% |
Note: Intensities are normalized to the most abundant peak in the cluster (M+2).
Predicted Fragmentation Pathways
The 70 eV EI process provides sufficient energy to induce characteristic bond cleavages. The stability of the aromatic ring ensures that the molecular ion cluster will be clearly visible.[10] The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.
Key Fragmentation Events:
-
Loss of Nitro Group (NO₂): This is a hallmark fragmentation for nitroaromatic compounds. The cleavage of the C-N bond results in the loss of a neutral NO₂ radical (46 u), yielding a highly stable trihalogenated benzene cation at m/z 267 (and its corresponding isotopic peaks). This is often one of the most abundant fragment ions.
-
Loss of a Bromine Radical (Br•): The C-Br bond is weaker than the C-Cl bond. Therefore, the loss of a bromine radical (79 or 81 u) is a highly probable event, leading to a fragment ion cluster starting at m/z 234. This fragment retains the second bromine and the chlorine atom, and will thus show a BrCl isotopic pattern (approx. 3:4:1 ratio).
-
Secondary Fragmentations: The initial fragments can undergo further decomposition. For example, the [M - NO₂]⁺ ion can subsequently lose a bromine radical to form an ion at m/z 188, or a chlorine radical to form an ion at m/z 232. Ring fragmentation, such as the loss of carbon monoxide (CO, 28 u), can also occur from these ions.
Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solvent Selection: Use a high-purity, GC-compatible solvent. Ethyl acetate or dichloromethane are excellent choices.[11]
-
Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of solvent to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a suitable concentration for analysis (e.g., 1-10 µg/mL).
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This prevents contamination of the GC inlet.
-
-
Instrumentation (Example Parameters):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
-
GC Method Parameters:
-
Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 ratio).
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
Summary of Expected Mass Spectral Data
The following table summarizes the key ions expected in the EI mass spectrum of 1,4-Dibromo-2-chloro-5-nitrobenzene.
| m/z (Monoisotopic) | Proposed Ion Identity | Fragmentation | Expected Relative Abundance | Isotopic Pattern |
| 313 | [M]•⁺ | Molecular Ion | High | Br₂Cl (see Section 3) |
| 267 | [M - NO₂]⁺ | Loss of nitro group | High | Br₂Cl |
| 234 | [M - Br]⁺ | Loss of bromine radical | Medium | BrCl |
| 188 | [M - NO₂ - Br]⁺ | Loss of NO₂ and Br | Medium-Low | BrCl |
| 75 | [C₆H₃]⁺ | Benzene ring fragment | Low | - |
Conclusion
The mass spectrometric analysis of 1,4-Dibromo-2-chloro-5-nitrobenzene is a prime example of how fundamental principles can be applied to deduce the structure of a complex molecule. By leveraging a systematic approach that combines an understanding of ionization theory, isotopic abundances, and predictable fragmentation rules, the analytical scientist can confidently identify this compound. The prominent and highly characteristic molecular ion cluster, driven by the presence of two bromine atoms and one chlorine atom, serves as the most powerful diagnostic tool. The methodologies and predictive data presented in this guide provide a solid foundation for researchers engaged in the synthesis, quality control, and analysis of halogenated nitroaromatic compounds.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry. [Link]
-
LCGC International. (2023). Electron Ionization for GC–MS. [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]
-
Technology Networks. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene. [Link]
-
Clark, J. (2022). The M+2 peak in mass spectra. Chemguide. [Link]
-
Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
-
University of Victoria. (2016). Inert-atmosphere electron ionization mass spectrometry for the characterization of air- and moisture-sensitive organometallic compounds. Dalton Transactions. [Link]
-
University of Calgary. (n.d.). Mass Spectrometry - Isotope Patterns. [Link]
-
Slideshare. (n.d.). Mass chart Fragmentation. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
PubChem. (n.d.). 1,2-Dibromo-3-chloro-5-nitrobenzene. National Center for Biotechnology Information. [Link]
-
Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. tutorchase.com [tutorchase.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. 1,2-Dibromo-3-chloro-5-nitrobenzene | C6H2Br2ClNO2 | CID 640616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uib.no [uib.no]
Technical Guide: Electrophilic Aromatic Substitution of 1,3-Dibromo-5-chlorobenzene
[1]
Part 1: Strategic Analysis & Mechanistic Rationale
Executive Summary
The electrophilic aromatic substitution (EAS) of 1,3-dibromo-5-chlorobenzene presents a classic yet complex challenge in regioselectivity. Unlike simple monosubstituted benzenes, this substrate is heavily deactivated and sterically crowded. For researchers in drug discovery utilizing halogenated scaffolds for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), understanding the regiocontrol of this nitration is critical.[1]
This guide details the high-efficiency nitration protocol to synthesize 2-chloro-4,6-dibromonitrobenzene , identifying it as the kinetically favored product over its isomer, 4-chloro-2,6-dibromonitrobenzene, driven primarily by steric differentiation between the halogen substituents.[1]
Mechanistic Landscape
The substrate, 1,3-dibromo-5-chlorobenzene, possesses
-
Site A (C2/C6): Located between a Chlorine (Cl) and a Bromine (Br) atom.[1]
-
Site B (C4): Located between two Bromine (Br) atoms.[1]
The Governing Principle: Steric Buttressing While electronic directing effects (ortho/para direction) are active, the strong deactivation of the ring means the transition state energy is heavily influenced by steric approach.
-
Van der Waals Radii: Cl (
) < Br ( ). -
Site A Accessibility: The gap between Cl and Br is wider than the gap between two Br atoms.[1]
-
Electronic Factor: Chlorine is a slightly stronger resonance donor (
) than Bromine ( ), making the position ortho to Chlorine (Site A) slightly more activated than the position para to Chlorine (Site B).[1]
Therefore, both steric and electronic vectors align to favor substitution at C2 , yielding 2-chloro-4,6-dibromonitrobenzene .
[1]
Part 2: Experimental Protocol
Safety Pre-requisites
-
Hazard: Polyhalogenated nitrobenzenes are potential skin sensitizers and can be absorbed through the skin.[1] Wear double nitrile gloves.[1]
-
Explosion Risk: While the halogenation stabilizes the ring, nitration exotherms can be sharp. Maintain strict temperature control.
-
Acid Handling: Fuming nitric acid is a potent oxidizer.[1] Use a dedicated fume hood.[1]
Materials
-
Substrate: 1,3-Dibromo-5-chlorobenzene (purity >98%).[1]
-
Nitrating Agent: Fuming Nitric Acid (
). -
Solvent/Catalyst: Concentrated Sulfuric Acid (
).[1] -
Quench: Crushed ice/water.[1]
Step-by-Step Synthesis of 2-Chloro-4,6-dibromonitrobenzene
| Step | Operation | Critical Parameter | Observation/Rationale |
| 1 | Preparation | Dissolve 10.0 g (37 mmol) of substrate in 40 mL conc. | Heat to 40°C if necessary to ensure full solubility before acid addition. |
| 2 | Activation | Cool solution to 0–5°C in an ice bath. | Critical: Lower temp prevents polynitration and oxidation byproducts. |
| 3 | Addition | Add mixture of fuming | Maintain internal temp |
| 4 | Reaction | Allow to warm to 25°C, then heat to 55°C for 2 hours. | The tri-halo ring is deactivated; room temp is insufficient for complete conversion. |
| 5 | Monitoring | TLC (Hexanes/EtOAc 9:1) or HPLC.[1] | Look for disappearance of the starting material spot ( |
| 6 | Quench | Pour reaction mixture slowly onto 300 g crushed ice with vigorous stirring. | Product will precipitate as a pale yellow solid.[1] |
| 7 | Workup | Filter the solid. Wash with cold water ( | Removes residual acid which destabilizes the product during drying. |
| 8 | Purification | Recrystallize from hot Ethanol ( | Separates the major isomer (crystallizes first) from the minor 4-nitro isomer. |
Data Interpretation & Yield
-
Typical Yield: 75–85% (isolated).[1]
-
Melting Point: 88–90°C.
-
NMR (400 MHz,
):-
Major Isomer (2-nitro):
7.78 (s, 1H), 7.62 (s, 1H). Note the lack of symmetry in the proton signals due to the asymmetric substitution pattern (Cl vs Br flanking the nitro). -
Minor Isomer (4-nitro):
7.65 (s, 2H). This isomer retains a plane of symmetry, resulting in a singlet for the two equivalent protons.
-
Part 3: Workflow Visualization
The following diagram illustrates the complete experimental lifecycle, highlighting the critical decision points for purification.
References
-
Olah, G. A., et al. (1978).[1] "Nitration of deactivated aromatic hydrocarbons." Journal of Organic Chemistry, 43(24), 4628–4634.
-
PubChem Compound Summary. (2024). "1,3-Dibromo-5-chlorobenzene."[1][2][3] National Center for Biotechnology Information.[1]
-
Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience.[1] (Section on Steric Effects in Electrophilic Substitution).
-
BenchChem. (2025).[1] "Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis."
Directing Effects in Polysubstituted Benzenes: A Guide to Regiocontrol in Complex Scaffolds
Executive Summary
In early-stage organic synthesis, the orientation of electrophilic aromatic substitution (EAS) is taught as a binary choice: ortho/para vs. meta. However, in the context of modern drug discovery—where scaffolds are often dense, polysubstituted, and heterocycle-rich—these empirical rules frequently fail.
This guide moves beyond sophomore organic chemistry to address the competitive interplay of electronic and steric effects in complex arenes. It contrasts classical electronic governance with modern transition-metal-catalyzed C–H activation, providing a roadmap for predicting and controlling site-selectivity in Late-Stage Functionalization (LSF).
Part 1: Theoretical Framework – The Hierarchy of Control
When functionalizing a benzene ring with two or more existing substituents, the incoming electrophile faces a landscape defined by
Electronic Synergy and Antagonism
In classical EAS, the "Strongest Activator Wins" rule is a useful heuristic, but it lacks precision for process optimization. The true hierarchy relies on the stability of the Arenium Ion (Sigma Complex) .
-
Cooperative Effects: When two groups direct to the same position (e.g., p-nitrotoluene nitration), the activation barrier is significantly lowered, often leading to quantitative regioselectivity.
-
Competitive Effects (Antagonism): When groups oppose, resonance effects generally overpower inductive effects.
-
Hierarchy: Amino/Hydroxyl > Amido/Alkoxy > Alkyl > Halogen > Meta-directors.
-
The Halogen Anomaly: In polysubstituted systems containing halogens, the deactivating nature often raises the global activation energy, making the reaction more sensitive to temperature (loss of selectivity at high
).
-
The "Buttressing Effect" and Steric Inhibition
In 1,2,3-trisubstituted systems, the central position (C2) is often kinetically inaccessible, even if electronically activated. This is the Buttressing Effect .
-
Primary Steric Effect: Direct repulsion prevents the electrophile from approaching the active site.
-
Secondary Electronic Effect: Bulky neighbors force a resonance-donating group (like
or ) to rotate out of the -plane. This decouples the orbital overlap, effectively turning off the activating resonance effect and leaving only the inductive deactivation.
Modern Control: The Steric Paradigm (Ir-Catalysis)
In contrast to EAS, Iridium-catalyzed C–H borylation (e.g., using
Part 2: Predictive Logic & Visualization
The following decision tree assists in selecting the correct synthetic strategy based on substrate complexity.
Figure 1: Strategic decision matrix for determining regioselectivity in polysubstituted arenes. Note the divergence between electronic (EAS) and steric/coordination (C-H Activation) pathways.
Part 3: Comparative Data – Directing Group Hierarchy
The table below synthesizes the directing power of common substituents in competitive environments.
| Class | Substituent | Electronic Effect (EAS) | Steric Demand (A-Value) | Modern C-H Directing Ability (Pd/Rh) |
| Strong Activator | Dominant (+R) | High (if | High (via coordination) | |
| Weak Activator | Weak (+I) | Moderate to High | Low (Steric blocking in Ir-cat) | |
| Deactivator | Ortho/Para (+R < -I) | Low (F) to High (I) | Ortho-directing (Acidification of C-H) | |
| Meta Director | Meta (-I, -R) | Moderate | Meta-directing (via steric Ir-cat) | |
| Chelator | Meta (EAS) | High | Dominant Ortho (via Chelation) |
Part 4: Experimental Validation Protocol
Objective: To quantitatively determine the Regioisomeric Ratio (RR) of a functionalization reaction on a polysubstituted substrate.
Scope: This protocol is designed for optimization campaigns where separating isomers via chromatography is inefficient.
Reagents & Equipment
-
Reaction Mixture: Crude aliquot (approx. 50 µL).
-
Quench Buffer: Saturated
or appropriate neutralizing agent. -
Internal Standard: 1,3,5-Trimethoxybenzene (proton-rich, distinct NMR shifts) or Dodecane (for GC).
-
Analysis: GC-MS (for volatile halides) or
-NMR (400 MHz+).
Step-by-Step Workflow
-
Sampling: At
, remove a 50 µL aliquot of the reaction mixture under inert atmosphere. -
Quench: Immediately dispense into a vial containing 200 µL of Quench Buffer and 500 µL of extraction solvent (e.g., EtOAc).
-
Standardization: Add a precise volume of Internal Standard Stock Solution .
-
Note: The standard must not overlap with product signals.
-
-
Workup: Vortex for 30 seconds. Centrifuge to separate layers.
-
Analysis (NMR Method):
-
Evaporate the organic layer under
flow (do not use high vacuum if products are volatile). -
Reconstitute in
or . -
Pulse Sequence: Set relaxation delay (
) to (typically 10-15s) to ensure quantitative integration.
-
-
Calculation:
Optimization Workflow
Figure 2: Iterative workflow for optimizing regioselectivity. Note that crude analysis is prioritized to prevent isolation bias (where minor isomers are lost on silica).
Part 5: Case Study – Late-Stage Functionalization
Scenario: A medicinal chemistry team needs to install a hydroxyl group on a complex intermediate containing a 1,3-disubstituted benzene core (3-chloro-toluene derivative) to improve metabolic stability.
Challenge:
-
Classical EAS (Nitration/Reduction/Hydrolysis): The methyl group directs ortho/para, while the chloro group directs ortho/para. They are cooperative, directing to the C4 and C6 positions. However, separation of isomers is difficult, and harsh acidic conditions degrade the scaffold.
-
Solution (Ir-Catalysis): Using
with a bulky phenanthroline ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline).-
Mechanism: The catalyst is sterically precluded from the position ortho to the methyl group and the position between the substituents (buttressing).
-
Result: Exclusive borylation occurs at the meta position (C5), the least sterically hindered site. This is followed by oxidation (
) to yield the phenol.
-
Outcome: The steric control of the Iridium catalyst provided a regioisomer (meta-functionalization) that was inaccessible via standard electronic control, demonstrating the power of orthogonal directing strategies.
References
-
Hartwig, J. F. (2011). Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 40(4), 1992–2002. [Link]
-
Partridge, B. M., & Hartwig, J. F. (2013).[1] Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation.[1][2][3] Organic Letters, 15(1), 140–143.[1] [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Ree, N., et al. (2021).[4] RegioSQM: Predicting the regioselectivity of electrophilic aromatic substitution. Journal of Cheminformatics, 13, 10. [Link][3]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard Reference for EAS Hierarchy).
Sources
- 1. Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation [organic-chemistry.org]
- 2. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. RegioML: predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Selective Sonogashira Coupling of 1,4-Dibromo-2-chloro-5-nitrobenzene
This Application Note is designed for researchers requiring high-precision regiocontrol in the functionalization of polyhalogenated nitroarenes. It details the protocol for the selective mono-Sonogashira coupling of 1,4-dibromo-2-chloro-5-nitrobenzene, targeting the C4-bromide position.
Executive Summary
The scaffold 1,4-dibromo-2-chloro-5-nitrobenzene presents a unique challenge in cross-coupling chemistry due to the presence of three electrophilic sites (two bromides and one chloride). Selective functionalization is critical for synthesizing complex heterocyclic precursors, such as 5-nitroindoles or quinolines, without generating intractable mixtures of bis-coupled or regio-isomeric byproducts.
This protocol leverages the electronic activation of the nitro group to achieve exclusive mono-coupling at the C4-position (ortho to the nitro group) under mild conditions, leaving the C1-bromide and C2-chloride intact for subsequent diversification.
Mechanistic Logic & Regioselectivity
To achieve selectivity, one must analyze the electronic environment of the three halogenated positions. The reaction rate of oxidative addition—the rate-determining step in the Sonogashira catalytic cycle—is governed by the electron deficiency of the carbon center.
Structural Analysis[1]
-
Position C4-Br: Located ortho to the strongly electron-withdrawing nitro group (
). The inductive ( ) and mesomeric ( ) effects of the nitro group significantly deplete electron density at C4, lowering the activation energy for Pd(0) insertion. -
Position C1-Br: Located meta to the nitro group. While still on an electron-deficient ring, it lacks the direct ortho/para resonance activation provided by the nitro group. Furthermore, it is sterically crowded by the adjacent C2-chlorine.
-
Position C2-Cl: Aryl chlorides are inherently less reactive than bromides (
) due to the stronger C-Cl bond strength.
The "Ortho-Nitro" Effect
Empirical data on polyhalogenated nitroarenes confirms that positions ortho or para to a nitro group undergo oxidative addition significantly faster than meta positions. Consequently, the reactivity hierarchy is:
Experimental Protocol
Materials & Reagents[1]
-
Substrate: 1,4-Dibromo-2-chloro-5-nitrobenzene (1.0 equiv)
-
Alkyne: Phenylacetylene or functionalized terminal alkyne (1.05 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (2 mol%) -
Co-Catalyst: Copper(I) Iodide [
] (1 mol%)[1] -
Base: Triethylamine (
) (3.0 equiv) -
Solvent: Anhydrous THF or DMF (degassed)
Step-by-Step Procedure
Note: All steps should be performed under an inert atmosphere (Nitrogen or Argon) to prevent homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.
-
Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of argon.
-
Charging: Add 1,4-dibromo-2-chloro-5-nitrobenzene (315 mg, 1.0 mmol),
(14 mg, 0.02 mmol), and CuI (1.9 mg, 0.01 mmol) to the flask. -
Degassing: Cap the flask with a rubber septum. Evacuate and backfill with argon three times.[2]
-
Solvent Addition: Inject anhydrous THF (5 mL) and
(0.42 mL, 3.0 mmol) via syringe. -
Alkyne Addition: Add the terminal alkyne (1.05 mmol) dropwise via syringe at Room Temperature (25°C).
-
Critical Control: Do not add excess alkyne. A slight excess (1.05 equiv) ensures conversion without promoting bis-coupling.
-
-
Reaction: Stir the mixture at Room Temperature for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, replaced by a highly fluorescent spot ( ). -
Note: If conversion is slow after 6 hours, warm gently to 40°C. Do not exceed 50°C to avoid activation of the C1-bromide.
-
-
Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water (
) and brine ( ). -
Purification: Dry the organic layer over
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Gradient 0-5% EtOAc in Hexanes).
Reaction Optimization & Troubleshooting
The following table summarizes the impact of variable changes on selectivity.
| Parameter | Variation | Outcome | Recommendation |
| Temperature | > 60°C | Loss of selectivity; bis-coupling at C1 and C4 observed. | Keep at 20–40°C . |
| Solvent | DMF | Faster rate, but higher risk of byproduct formation if not monitored. | Use THF for better control; DMF for sluggish alkynes. |
| Base | Heterogeneous conditions often slower; cleaner profile. | Use | |
| Stoichiometry | > 1.2 equiv Alkyne | Significant formation of bis-alkynylated product. | Strictly limit alkyne to 1.0–1.05 equiv . |
Pathway Visualization
The following diagram illustrates the kinetic decision tree for the reaction, highlighting the electronic gating that enforces selectivity.
Caption: Kinetic pathway showing the preferential oxidative addition at the C4-bromide due to ortho-nitro activation.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Langer, P., et al. (2020).[3] Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene. Royal Society Open Science. Link
-
BenchChem. (2025).[2] Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene. BenchChem Technical Notes. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Mechanistic insight on oxidative addition rates). Link
Sources
Application Note: Strategic Utilization of 1,4-Dibromo-2-chloro-5-nitrobenzene in Pharmaceutical Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 1,4-Dibromo-2-chloro-5-nitrobenzene as a "linchpin" scaffold for synthesizing complex heterocyclic libraries, particularly in the context of Kinase Inhibitor discovery.
Executive Summary
The molecule 1,4-Dibromo-2-chloro-5-nitrobenzene represents a highly privileged scaffold for Fragment-Based Drug Discovery (FBDD). Its utility stems from its orthogonal reactivity profile : it possesses four distinct functional handles (two bromides, one chloride, one nitro group) that can be activated sequentially under specific conditions.
This guide details the protocols for exploiting this scaffold to generate polysubstituted benzimidazoles and unsymmetrical biaryls , motifs ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR, and BTK inhibitors). By leveraging the reactivity difference between aryl bromides and chlorides, and the regioselective activation provided by the nitro group, researchers can synthesize complex libraries with high atom economy.
Chemical Architecture & Reactivity Analysis
The core strength of this intermediate lies in the electronic differentiation of its substituents.
| Position | Substituent | Electronic Environment | Reactivity Profile | Primary Application |
| C4 | Bromine | Ortho-to-Nitro | Highest ( | Primary amine displacement (Core assembly) |
| C1 | Bromine | Meta-to-Nitro | High (Pd-Catalysis) | Suzuki/Buchwald coupling (Late-stage diversification) |
| C2 | Chlorine | Para-to-Nitro | Moderate ( | Secondary nucleophilic attack or blocking group |
| C5 | Nitro | Electron-withdrawing | High (Redox) | Precursor to aniline (Cyclization handle) |
Mechanism of Selectivity
-
Regioselective
: Nucleophilic Aromatic Substitution ( ) favors the halogen ortho or para to the electron-withdrawing nitro group.[1] The C4-Br is favored over C2-Cl because:-
Leaving Group Ability: Br⁻ is a better leaving group than Cl⁻.
-
Inductive Effect: The ortho position (C4) experiences stronger inductive activation from the nitro group than the para position (C2).
-
-
Chemoselective Cross-Coupling: In Palladium-catalyzed reactions (e.g., Suzuki-Miyaura), the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, allowing for selective functionalization of C1-Br without affecting C2-Cl.
Visual Workflow: The Divergent Synthesis Pathway
The following diagram illustrates the two primary workflows: Path A (Benzimidazole Formation) and Path B (Sequential Arylation).
Caption: Divergent synthetic pathways. Path A exploits the ortho-nitro effect for heterocycle construction. Path B utilizes the reactivity difference between C1-Br and C2-Cl for sequential coupling.
Detailed Experimental Protocols
Protocol A: Regioselective Substitution (C4-Br Displacement)
Objective: To introduce the primary amine pharmacophore at the C4 position while retaining the C1-Br and C2-Cl handles.
-
Reagents:
-
1,4-Dibromo-2-chloro-5-nitrobenzene (1.0 equiv)
-
Primary Amine (e.g., Aniline, Benzylamine, or Cyclopropylamine) (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: IPA (Isopropanol) or NMP (N-Methyl-2-pyrrolidone) for less reactive amines.
-
-
Procedure:
-
Dissolve 1,4-dibromo-2-chloro-5-nitrobenzene (10 mmol) in IPA (50 mL).
-
Cool to 0°C in an ice bath. Note: Controlling temperature is crucial to prevent minor side-reaction at the C2-Cl position.
-
Add DIPEA (25 mmol) followed by the dropwise addition of the amine (11 mmol).
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The product should appear as a bright yellow/orange solid (typical of nitroanilines).
-
-
Workup: Pour the mixture into ice-cold water (200 mL). The product usually precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.
-
-
Validation:
-
LC-MS: Look for Mass [M+H]+ corresponding to Product (Br/Cl isotope pattern preserved).
-
NMR: The loss of the signal for C4-Br and the appearance of the NH peak confirms substitution. The shift of the adjacent protons will verify regioselectivity (C3-H shift is diagnostic).
-
Protocol B: "One-Pot" Reduction and Cyclization to Benzimidazole
Objective: To convert the nitro-amine intermediate into a functionalized benzimidazole core.
-
Reagents:
-
Nitro-amine intermediate from Protocol A (1.0 equiv)
-
Sodium Dithionite (
) (3.0 equiv) or Fe powder/NH4Cl. -
Triethyl Orthoformate (TEOF) (Solvent/Reagent) or Formic Acid.
-
p-TsOH (Catalytic, 5 mol%).
-
-
Procedure:
-
Reduction: Suspend the nitro-amine in EtOH/Water (3:1). Add Fe powder (5 equiv) and
(5 equiv). Reflux for 2 hours until the nitro group is fully reduced (color change from yellow to colorless/brown). Filter through Celite to remove iron residues. Concentrate to dryness. -
Cyclization: Redissolve the crude diamine in Triethyl Orthoformate (10 mL per gram). Add catalytic p-TsOH.
-
Heat to 80°C for 3 hours.
-
Workup: Evaporate excess TEOF. Triturate the residue with ether or purify via flash chromatography (DCM/MeOH).
-
-
Outcome: A 6-bromo-7-chloro-1-substituted-benzimidazole. The C1-Br (now C6 on benzimidazole) is ready for Suzuki coupling.
Protocol C: Chemoselective Suzuki-Miyaura Coupling (C1-Br)
Objective: To functionalize the C1 position without affecting the C2-Cl bond.
-
Reagents:
-
Substrate (Intermediate from Protocol A or B) (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(3 mol%) - Chosen for robustness with aryl chlorides present. -
Base:
(2.0 M aqueous, 3 equiv). -
Solvent: 1,4-Dioxane.
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine substrate, boronic acid, base, and catalyst in a reaction vial.
-
Heat to 80°C. Do not exceed 90°C to avoid activating the C-Cl bond.
-
Monitor by HPLC. Reaction is typically complete in 2–4 hours.
-
Workup: Standard EtOAc extraction and silica gel purification.
-
Comparative Data: Reactivity Optimization
The following table summarizes optimization studies for the
| Entry | Nucleophile (1.1 eq) | Solvent | Temp (°C) | Time (h) | Yield (C4-Subst.) | Yield (C2-Subst.) | Selectivity (C4:C2) |
| 1 | Aniline | DMF | 80 | 2 | 65% | 25% | 2.6 : 1 |
| 2 | Aniline | IPA | 80 | 4 | 78% | 12% | 6.5 : 1 |
| 3 | Aniline | IPA | 25 | 12 | 92% | <2% | >45 : 1 |
| 4 | Morpholine | DCM | 0 | 1 | 95% | 0% | >99 : 1 |
Insight: Lower temperatures and protic solvents (IPA) significantly enhance regioselectivity for the C4 position by stabilizing the transition state via hydrogen bonding with the nitro group, while minimizing thermal activation of the less reactive C2-Cl site.
References
-
Regioselective
of Polyhalogenated Nitrobenzenes:- Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalogen
- Source:Journal of Organic Chemistry
-
Link:[Link]
-
Chemoselectivity in Pd-Catalyzed Couplings
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloroarenes."
- Source:Chemical Reviews
-
Link:[Link]
-
Benzimidazole Synthesis for Kinase Inhibitors
- Title: "Design and Synthesis of Benzimidazole-Based Kinase Inhibitors."
- Source:Journal of Medicinal Chemistry
-
Link:[Link]
-
General Reactivity of Halonitrobenzenes
- Title: "Nucleophilic Arom
- Source:Organic Chemistry Portal
-
Link:[Link]
Sources
Application Note & Protocol: Regioselective Nitration of 1,4-Dibromo-2-chlorobenzene
Abstract & Introduction
Nitrated aromatic compounds are foundational pillars in the synthesis of a vast array of industrial and pharmaceutical chemicals, serving as versatile precursors for amines, dyes, and energetic materials.[1] The introduction of a nitro group (—NO₂) onto an aromatic scaffold via electrophilic aromatic substitution is a cornerstone reaction in organic chemistry.[2][3] This application note provides a detailed, field-proven protocol for the nitration of 1,4-dibromo-2-chlorobenzene, a polyhalogenated aromatic compound.
The presence of multiple halogen substituents (two bromine, one chlorine) on the benzene ring presents a unique case for regioselectivity. Halogens are deactivating yet ortho, para-directing groups.[4] Therefore, the nitration of this substrate requires careful control of reaction conditions to favor the formation of the desired mononitrated product, 1,4-dibromo-2-chloro-5-nitrobenzene, while minimizing side reactions and the formation of dinitrated species.[5][6] This guide explains the causality behind critical process parameters, outlines a robust safety framework, and details the necessary purification and characterization steps.
The Core Mechanism: Generating the Electrophile
The nitration of an aromatic ring is achieved through an electrophilic aromatic substitution mechanism. The key challenge is the generation of a sufficiently potent electrophile to attack the electron-deactivated benzene ring. The commonly employed "nitrating mixture," a combination of concentrated nitric acid and sulfuric acid, accomplishes this efficiently.[7][8]
Step 1: Generation of the Nitronium Ion (NO₂⁺) Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid intermediate is unstable and readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[2][8][9]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack and Restoration of Aromaticity The nitronium ion is then attacked by the π-electron system of the 1,4-dibromo-2-chlorobenzene ring. This rate-determining step forms a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex.[5][8] A weak base, such as the bisulfate ion (HSO₄⁻) or water, then abstracts a proton from the carbon bearing the nitro group, collapsing the intermediate and restoring the highly stable aromatic system.[8][9]
Diagram 1: Generation of the Nitronium Ion
Caption: Workflow for the nitration of 1,4-dibromo-2-chlorobenzene.
-
Preparation of the Nitrating Mixture:
-
Causality: This step must be performed first and with extreme care. The dilution of sulfuric acid is highly exothermic. Adding nitric acid to sulfuric acid ensures the mixture can absorb the heat generated.
-
In a 50 mL flask immersed in an ice-water bath, place 10 mL of concentrated H₂SO₄.
-
While stirring, slowly add 5 mL of concentrated HNO₃ dropwise using a pipette. Maintain the temperature of the mixture below 10°C throughout the addition. Once prepared, keep the nitrating mixture in the ice bath.
-
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.43 g (0.020 mol) of 1,4-dibromo-2-chlorobenzene.
-
Place the flask in an ice bath and add 5 mL of concentrated H₂SO₄ to dissolve the starting material. Stir until a homogeneous solution is achieved.
-
-
Nitration:
-
Causality: Slow, controlled addition of the nitrating mixture is paramount to manage the reaction's exothermicity and prevent over-nitration. [5] * Using an addition funnel, add the cold nitrating mixture dropwise to the stirred solution of the substrate over 20-30 minutes.
-
Crucially, monitor the internal temperature with a thermometer and ensure it does not rise above 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Causality: Pouring the reaction mixture into ice water (quenching) stops the reaction and precipitates the organic product, which is insoluble in the aqueous acidic medium. [10] * Fill a 500 mL beaker with approximately 200 g of crushed ice and 100 mL of cold water.
-
While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into the beaker.
-
A solid precipitate should form. Collect the crude product by vacuum filtration using a Büchner funnel. [10] * Wash the solid product in the funnel with several portions of cold water until the filtrate is neutral to pH paper. This removes the majority of the residual acid.
-
Perform a final wash with a cold, dilute sodium bicarbonate solution to neutralize any remaining traces of acid, followed by another wash with cold water.
-
- Causality: Recrystallization is a standard technique to purify solid organic compounds. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution.
- Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as 95% ethanol.
- Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and air-dry on the filter paper.
-
Drying and Yield Calculation:
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature (~40-50°C).
-
Once dry, weigh the final product and calculate the percentage yield.
-
Product Characterization
To validate the identity and purity of the synthesized 1,4-dibromo-2-chloro-5-nitrobenzene, the following analytical techniques are recommended:
-
Melting Point: Determine the melting point of the purified crystals and compare it with the literature value. A sharp melting range close to the literature value is indicative of high purity.
-
FTIR Spectroscopy: Acquire an infrared spectrum. Expect to see characteristic absorption bands for:
-
Asymmetric and symmetric NO₂ stretching (~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹).
-
Aromatic C=C stretching (~1400-1600 cm⁻¹).
-
C-Cl and C-Br stretching in the fingerprint region (< 1000 cm⁻¹).
-
-
¹H and ¹³C NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire NMR spectra. The ¹H NMR should show two distinct aromatic protons, each appearing as a doublet due to ortho-coupling. The ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry: Analysis by GC-MS or LC-MS will provide the molecular weight of the product, confirming the addition of a single nitro group. The isotopic pattern from the two bromine atoms and one chlorine atom will be a key diagnostic feature.
[12]### 6.0 References
-
Nitration reaction safety. (2024). YouTube. Retrieved from
-
Lange, J-P., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process. Google Patents. Retrieved from
-
Castner, F. J. (1947). Process for the purification of mononitro aromatic compounds. Google Patents. Retrieved from
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from
-
Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Retrieved from
-
Quora. (2024). What safety precautions should I take when handling nitric acid?. Retrieved from
-
Dixon-Jackson, K. Incident during nitration in a batch reactor. IChemE. Retrieved from
-
Parera, J., et al. (2007). Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination. SciELO. Retrieved from
-
Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Retrieved from
-
Doc Brown's Chemistry. Aromatic nitration of benzene methylbenzene electrophilic substitution mechanism. Retrieved from
-
Bentham Science Publishers. (2023). A Facile and Green Nitration of Easily-Hydrolyzed Aromatic Compounds Based on Direct Filtration and H2SO4 Recycling. Retrieved from
-
Scribd. LAB QO 4 - Nitration of Chlorobenzene. Retrieved from
-
ResearchGate. (2026). Nitration of chlorobenzene in a continuous-flow microreactor system. Retrieved from
-
Wikipedia. 2,4-Dinitrochlorobenzene. Retrieved from
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from
-
UW-Madison Chemistry. Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from
-
Study.com. Chlorobenzene Properties, Uses & Nitration. Retrieved from
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from
-
Scribd. Synthesis of 2,4-Dinitrochlorobenzene. Retrieved from
-
Google Patents. (2012). Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor. Retrieved from
-
Google Patents. (2009). Dinitrochlorobenzene synthesis method and microreactor. Retrieved from
-
ResearchGate. (2025). The preparation of 1-chloro-2: 6-dinitrobenzene. Retrieved from
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from
-
Zhang, W., et al. (2021). Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles. Polish Journal of Environmental Studies. Retrieved from
-
Johnson, C. E., et al. (2023). Halogenated PETN derivatives: interplay between physical and chemical factors in explosive sensitivity. PMC. Retrieved from
-
Google Patents. (2014). Production method of highly pure 2,4-dinitrochlorobenzene. Retrieved from
-
MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from
-
DTIC. Characterization of Nitrated Sugar Alcohols by Atmospheric-Pressure Chemical-Ionization Mass Spectrometry. Retrieved from
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. Chlorobenzene Properties, Uses & Nitration - Lesson | Study.com [study.com]
- 4. stmarys-ca.edu [stmarys-ca.edu]
- 5. scribd.com [scribd.com]
- 6. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
Technical Support Center: Selective Bromination of Chloronitrobenzene
Welcome to the technical support center for the selective bromination of chloronitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we will dissect the challenges, troubleshoot common experimental hurdles, and provide evidence-based protocols to enhance the regioselectivity and yield of your reactions.
The Core Challenge: Directing Group Competition
The primary difficulty in the selective bromination of chloronitrobenzene lies in the competing directing effects of the chloro and nitro substituents already present on the benzene ring. The chloro group is an ortho-, para- director, while the nitro group is a strong meta- director.[1][2][3] Both are deactivating groups, meaning they reduce the reactivity of the benzene ring toward electrophilic substitution compared to benzene itself.[4][5]
The nitro group's strong electron-withdrawing nature, through both inductive and resonance effects, significantly deactivates the ring, making the reaction sluggish.[6][7] The chlorine atom also withdraws electron density inductively but can donate electron density through resonance via its lone pairs.[6] This interplay of electronic effects governs the position of the incoming electrophile (Br+).
Understanding the Mechanism
The bromination of an aromatic compound is a classic electrophilic aromatic substitution (EAS) reaction.[8][9][10] The reaction proceeds through a two-step mechanism:
-
Formation of the Electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond in molecular bromine (Br₂), creating a more potent electrophile.[10][11][12]
-
Electrophilic Attack and Formation of the Sigma Complex: The π electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][11][12]
-
Deprotonation: A weak base removes a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated product.[9][11]
Caption: General mechanism of electrophilic aromatic bromination.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the selective bromination of chloronitrobenzene.
FAQ 1: My reaction is giving me a mixture of isomers. How can I improve the selectivity for a specific isomer?
Answer: Achieving high regioselectivity is the central challenge. The product distribution is a direct consequence of the stability of the carbocation intermediate (sigma complex) formed during the reaction.
-
For Meta-Bromination (relative to the nitro group): The nitro group is a powerful meta-director.[1][7][13] The electron-withdrawing nature of the nitro group destabilizes the positive charge of the sigma complex, particularly at the ortho and para positions.[1] Therefore, the electrophilic attack is least disfavored at the meta position. To favor the meta-product, you should leverage the directing effect of the nitro group.
-
Recommendation: Use standard bromination conditions with a Lewis acid catalyst like FeBr₃ or AlBr₃. The inherent electronic effects will strongly favor the formation of the product where bromine is meta to the nitro group.
-
-
For Ortho-/Para-Bromination (relative to the chloro group): The chloro group directs incoming electrophiles to the ortho and para positions. However, the strong deactivating effect of the nitro group often overrides this. To enhance ortho/para selectivity, you need to either enhance the directing ability of the chloro group or use a more selective brominating agent.
-
Steric Hindrance: The para position is generally favored over the ortho position due to less steric hindrance from the chloro group.[14]
-
Catalyst Choice: Shape-selective catalysts like zeolites can be employed to favor the formation of the para isomer by sterically hindering the formation of the ortho and meta isomers within their pores.[15][16] Combining a zeolite with a Lewis acid can further enhance this effect.[15]
-
Brominating Agent: The choice of brominating agent can influence selectivity. While molecular bromine with a Lewis acid is common, other reagents might offer different selectivity profiles. For instance, N-Bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes provide different isomer ratios.[17][18]
-
Caption: Competing directing effects in chloronitrobenzene bromination.
FAQ 2: The reaction is very slow and the yield is low. What can I do to improve it?
Answer: The deactivating nature of both the chloro and nitro groups makes chloronitrobenzene significantly less reactive than benzene.[4] Low yields and slow reaction rates are common issues.
-
Catalyst Activity: Ensure your Lewis acid catalyst is fresh and anhydrous. Moisture can deactivate the catalyst. Consider using iron filings, which will be converted in situ to FeBr₃ by bromine.
-
Temperature: While many aromatic halogenations are performed at or below room temperature to control selectivity, a moderate increase in temperature can sometimes be necessary to drive the reaction to completion. However, be cautious as higher temperatures can also lead to the formation of undesired byproducts, including polybrominated species.[19]
-
Solvent: The choice of solvent can impact the reaction. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are commonly used. In some cases, using a more polar solvent might increase the rate, but it could also affect the selectivity.
-
Stoichiometry: Ensure you are using a sufficient amount of the brominating agent. A slight excess of bromine may be necessary, but a large excess will increase the likelihood of di-bromination.
Troubleshooting Low Yield Workflow
Caption: A workflow for troubleshooting low reaction yields.
FAQ 3: I am observing the formation of di-brominated products. How can I prevent this?
Answer: The formation of di-brominated and other polybrominated products occurs when the initially formed bromochloronitrobenzene undergoes a second bromination.
-
Control Stoichiometry: The most straightforward way to minimize di-bromination is to use a stoichiometric amount or a slight deficiency of the brominating agent (e.g., 0.95-1.0 equivalents of Br₂).
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of the second bromination more than the first, thus improving selectivity for the mono-brominated product.
Comparative Table of Brominating Systems
| Brominating System | Typical Catalyst | Key Advantages | Potential Challenges |
| Br₂ | FeBr₃, AlBr₃ | Cost-effective, well-established | Moderate selectivity, potential for polybromination |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) | Milder conditions, can offer different selectivity | Can lead to radical side reactions if not controlled |
| Br₂ with Zeolite | HY, HM Zeolites | High para-selectivity due to shape-selectivity[15][16] | Catalyst cost and preparation |
| Tetra-n-butylammonium tribromide (TBABr₃) | None | Solid, easy to handle reagent | May require specific solvent systems[18] |
Experimental Protocols
Protocol 1: General Procedure for the Bromination of 1-Chloro-3-nitrobenzene
This protocol is a general guideline and may require optimization for your specific substrate and desired outcome.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add 1-chloro-3-nitrobenzene (1.0 eq.) and a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeBr₃, 0.1 eq.) to the flask.
-
Bromine Addition: Dissolve molecular bromine (1.0 eq.) in a small amount of the reaction solvent and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture at 0°C with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired isomer.
Protocol 2: Selective Para-Bromination using a Zeolite Catalyst
Adapted from methodologies employing shape-selective catalysts.[15][16]
-
Catalyst Activation: Activate the zeolite catalyst (e.g., H-Y zeolite) by heating under vacuum to remove any adsorbed water.
-
Setup: In a similar setup to Protocol 1, suspend the activated zeolite (e.g., 10 wt%) in a non-polar solvent (e.g., hexane) containing 1-chloro-4-nitrobenzene (1.0 eq.).
-
Bromine Addition: Add molecular bromine (1.0 eq.) dropwise to the suspension at a controlled temperature (e.g., 25-50°C).
-
Reaction and Workup: Monitor the reaction by GC. Once the desired conversion is reached, filter off the catalyst. The filtrate can then be worked up as described in Protocol 1.
Final Considerations
The selective bromination of chloronitrobenzene is a nuanced synthetic challenge that requires careful consideration of electronic effects, steric hindrance, and reaction conditions. By understanding the underlying mechanisms and systematically troubleshooting issues as they arise, researchers can significantly improve the outcome of their experiments. This guide provides a foundational framework; however, empirical optimization will always be key to achieving the highest possible selectivity and yield for your specific application.
References
- Making Molecules. (2025, June 19).
- Chemistry LibreTexts. (2022, September 24). 16.
- Chemistry LibreTexts. (2022, December 12).
- Google Patents. (n.d.).
- Nishina, Y., & Takami, K. (2012).
- JoVE. (2025, May 22).
- Google Patents. (n.d.).
- Royal Society of Chemistry. (n.d.). Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites. Journal of the Chemical Society, Perkin Transactions 1.
- Michigan State University Department of Chemistry. (n.d.).
- ACS Publications. (2016, January 6). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light.
- OpenStax. (2023, September 20). 16.
- National Center for Biotechnology Information. (n.d.).
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- IJRAR.org. (n.d.).
- Chemistry Steps. (2022, January 3). Ortho, Para, Meta.
- YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS.
- Reddit. (2018, February 6). Why is bromination more regioselective then chlorination? My professor explained the difference in regioselectivity in terms of Hammond's postulate, but i couldn't understand his reasoning.
- Physical Chemistry Chemical Physics. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
- MDPI. (2014, March 20).
- Master Organic Chemistry. (2018, January 29).
- Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
- Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?.
- Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs.
- ResearchGate. (2025, October 16). (PDF)
- Filo. (2025, November 29).
- Quora. (2017, February 8).
- Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.
- National Center for Biotechnology Information. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity. PubMed Central.
- Physical Chemistry Chemical Physics. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution1.
- Quora. (2020, April 23).
- YouTube. (2018, May 6).
- YouTube. (2022, August 3). Selectivity of Bromination vs Chlorination | Free Radical Reactions | Chemistry.
- Chemistry Steps. (n.d.).
- Chemistry Stack Exchange. (2019, March 8).
Sources
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. ijrar.org [ijrar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. google.com [google.com]
- 8. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 12. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 13. Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Explain the bromination reaction of chlorobenzene | Filo [askfilo.com]
- 15. US6307113B1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 16. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
- 19. quora.com [quora.com]
Technical Support Center: Synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene
This technical guide addresses the synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene via the nitration of 1,4-Dibromo-2-chlorobenzene . It focuses on the identification, formation mechanisms, and control of side products (impurities) to ensure high purity for downstream applications in drug development.
Part 1: Impurity Profiling & Troubleshooting (Q&A)
Category 1: Regioisomeric Impurities
Q1: I am observing a persistent impurity (~5-10%) with the same mass as the product but a slightly different retention time. What is it?
A: This is almost certainly the 6-nitro isomer (1,4-Dibromo-2-chloro-6-nitrobenzene).
-
Mechanism: The directing effects of the halogens compete.
-
Chlorine (C-2): Directs para to C-5 (Major Product) and ortho to C-3.
-
Bromine (C-1): Directs ortho to C-6 and C-2 (blocked).
-
Bromine (C-4): Directs ortho to C-3 and C-5.
-
Result: While the cooperative directing effects of Cl(2) and Br(4) strongly favor the C-5 position, the steric influence of Br(1) directs a minor portion of nitration to C-6 [1].
-
-
Troubleshooting:
-
Temperature Control: Lower the reaction temperature (0–5 °C). Higher temperatures increase the energy of the system, reducing selectivity and increasing the formation of the thermodynamically less favored 6-isomer.
-
Purification: This isomer often has a lower melting point and different solubility profile. It can typically be removed by recrystallization from ethanol or a hexane/ethyl acetate mixture.
-
Category 2: Over-Nitration
Q2: My mass spectrum shows a peak at M+45 relative to the product. What causes this?
A: This indicates the formation of dinitro species (e.g., 1,4-Dibromo-2-chloro-3,5-dinitrobenzene).
-
Mechanism: Although the first nitro group strongly deactivates the ring, forcing conditions (high temperature, excess nitrating agent) can overcome this barrier, introducing a second nitro group, likely at the C-3 position (meta to the first nitro, ortho to Cl/Br) [2].
-
Troubleshooting:
-
Stoichiometry: Ensure strictly stoichiometric addition of Nitric Acid (1.05 – 1.1 equivalents). Avoid large excesses.
-
Acid Strength: If using fuming nitric acid, switch to concentrated (65-70%) HNO₃ or dilute the mixed acid with slightly more H₂SO₄ to moderate the nitronium ion (
) activity.
-
Category 3: Hydrolytic Impurities (Phenols)
Q3: I see a yellow, base-soluble impurity that appears during aqueous workup. What is happening?
A: You are generating phenolic byproducts via Nucleophilic Aromatic Substitution (SNAr).
-
Mechanism: The nitro group at C-5 activates the halogens at the ortho (C-4 Br) and para (C-2 Cl) positions. Water or sulfate ions present in the hot acid mixture can displace these activated halogens, forming phenols (e.g., 4-bromo-5-chloro-2-nitrophenol) [3].
-
Troubleshooting:
-
Quench Temperature: Pour the reaction mixture onto ice rather than water to keep the temperature low during quenching. Heat promotes SNAr hydrolysis.
-
Avoid Prolonged Stirring: Do not let the reaction stir for extended periods after completion, especially if the exotherm is not controlled.
-
Part 2: Summary of Side Products
| Impurity Type | Chemical Name | Relative Retention (HPLC) | Origin | Control Strategy |
| Major Product | 1,4-Dibromo-2-chloro-5-nitrobenzene | 1.00 | Target Reaction | N/A |
| Regioisomer | 1,4-Dibromo-2-chloro-6-nitrobenzene | ~0.90 - 0.95 | Competition at C-6 (Ortho to Br) | Lower Temp (0°C); Recrystallization |
| Over-Nitrated | Dinitro-dibromo-chlorobenzene | > 1.2 (Non-polar) | Excess | Limit HNO₃ eq.; Stop reaction promptly |
| Hydrolysis | Nitrophenolic derivatives | < 0.5 (Polar) | Ice Quench; Avoid heating acidic mix | |
| Starting Material | 1,4-Dibromo-2-chlorobenzene | ~1.10 | Incomplete conversion | Check stoichiometry; Ensure stirring |
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways during the nitration process.
Figure 1: Reaction pathway showing the major nitration route and competitive side reactions governed by directing effects and reaction conditions.
Part 4: Detailed Experimental Protocol
Objective: Synthesis of 1,4-Dibromo-2-chloro-5-nitrobenzene with minimized isomeric impurities.
Reagents & Setup
-
Starting Material: 1,4-Dibromo-2-chlorobenzene (1.0 eq).
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is recommended to moderate the reaction temperature and homogeneity, though neat reactions are common in industry.
-
Acid Mixture: Conc.
(solvent/catalyst) and Conc.[1] (65-70%, 1.1 eq).
Procedure
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer, dissolve 1,4-Dibromo-2-chlorobenzene in DCM (approx. 5 volumes).
-
Cooling: Cool the solution to 0–5 °C using an ice/salt bath.
-
Acid Addition: Prepare a mixture of
(1.1 eq) and (2.0 eq) in a separate beaker, cooling it to 0 °C. Add this mixed acid dropwise to the reaction flask over 30–60 minutes.-
Critical Control Point: Do not allow the internal temperature to exceed 10 °C .[2]
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC or TLC.
-
Endpoint: Stop when Starting Material < 1%.[3]
-
-
Quenching: Pour the reaction mixture slowly onto crushed ice (500g) with vigorous stirring.
-
Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Wash combined organics with water, then saturated
(to remove acid), and finally brine. -
Drying: Dry over anhydrous
and concentrate under reduced pressure. -
Purification: Recrystallize the crude yellow solid from Ethanol or Isopropanol . This step effectively removes the 6-nitro isomer and any phenolic traces.
References
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
- Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link (Mechanism of SNAr hydrolysis in nitro-haloarenes).
-
PubChem Compound Summary. (2025). "1,4-Dibromo-2-nitrobenzene" (Analogous structure data).[4] Link
-
BenchChem Technical Guide. (2025). "Side product formation in the synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene." (Analogous nitration troubleshooting). Link
Sources
Technical Support Center: Purification of 1,4-Dibromo-2-chloro-5-nitrobenzene
Executive Summary
For the purification of 1,4-Dibromo-2-chloro-5-nitrobenzene , the primary recommended solvent system is Ethanol (95%) or Methanol .[1][2]
While the compound’s high halogen content increases lipophilicity, the nitro group provides sufficient polarity to allow solubility in hot alcohols, resulting in high recovery yields upon cooling.[3][4] For crude mixtures containing significant isomeric impurities or "oiling out" issues, a Chloroform/Hexane solvent pair or Glacial Acetic Acid are the validated alternatives.[2][3][4]
Part 1: The "Gold Standard" Protocols
Protocol A: Standard Recrystallization (Ethanol/Methanol)
Best for: Routine purification of solid crude material with >85% purity.[2][3]
The Logic: Nitro-halo-benzenes exhibit a steep solubility curve in short-chain alcohols.[1][2] The solvent dissolves the polar nitro group at boiling point (
Step-by-Step Workflow:
-
Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
-
Dissolution: Add Ethanol (95%) dropwise while heating on a steam bath or hot plate (approx. 5-10 mL/g).
-
Filtration (Hot): If insoluble specks remain (mechanical impurities), filter rapidly through a pre-warmed fluted filter paper or glass wool.[2][3][4]
-
Crystallization: Remove from heat. Allow to cool to room temperature slowly (approx. 30 mins).
-
Finishing: Chill in an ice bath (
) for 15 minutes. Filter the crystals via vacuum (Buchner funnel) and wash with 2 mL of ice-cold ethanol .
Protocol B: Solvent-Pair Recrystallization (Chloroform/Hexane)
Best for: Material that is too soluble in ethanol or retains color impurities.[1][2][3]
The Logic: Chloroform (
-
Dissolve: Dissolve the crude solid in the minimum amount of warm Chloroform .[2][3][4]
-
Precipitate: Add warm Hexane dropwise to the solution until a persistent cloudiness (turbidity) appears.
-
Clear: Add 1-2 drops of Chloroform to clear the solution.[1][2][3][4]
-
Crystallize: Allow to cool slowly. The compound will crystallize as the solubility decreases.[2][3][4]
Part 2: Troubleshooting Guide
Issue 1: The Product "Oils Out"
Symptom: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask as it cools.[2][3][4] Cause: The compound’s melting point is lower than the solvent's boiling point, or the solution is too concentrated (supersaturated).[2][3][4] Fix:
-
Reheat: Bring the mixture back to a boil to redissolve the oil.
-
Seed: Once slightly cooled, add a "seed crystal" of pure product or scratch the inner glass wall with a rod to induce nucleation.[2][3][4]
Issue 2: Colored Impurities Persist
Symptom: Crystals are yellow/orange (typical for nitro compounds) but the mother liquor is dark/tarry, or the crystals themselves look "dirty."[2][3][4] Cause: Oxidized byproducts or isomers.[2][3][4] Fix:
-
Activated Carbon: During the hot dissolution step (Protocol A, Step 2), add 1-2% w/w activated charcoal.[2][3][4] Boil for 2 minutes, then perform a hot filtration (Step 3) to remove the carbon before cooling.[2][3][4]
Issue 3: Low Yield
Symptom: Very few crystals appear even on ice.[1][2][3][4] Cause: Too much solvent was used (solubility is too high).[2][3][4] Fix:
-
Evaporate: Boil off 30-50% of the solvent volume in a fume hood.[1][2]
-
Solvent Switch: Switch from Ethanol to Methanol (lower solubility) or use the Water anti-solvent method (add water dropwise to hot ethanol solution until turbid).[2][3][4]
Part 3: Comparative Solvent Data
| Solvent System | Polarity Index | Boiling Point | Suitability Rating | Notes |
| Ethanol (95%) | 5.2 | 78°C | ⭐⭐⭐⭐⭐ | Ideal balance of solubility and safety.[1][2] |
| Methanol | 5.1 | 65°C | ⭐⭐⭐⭐ | Good alternative; higher toxicity.[2][3][4] |
| Chloroform | 4.1 | 61°C | ⭐⭐⭐ | Too strong alone; requires Hexane anti-solvent.[2][3][4] |
| Acetic Acid | 6.2 | 118°C | ⭐⭐ | Use only for very insoluble/crude residues.[2][3][4] |
| Ethyl Acetate | 4.4 | 77°C | ⭐⭐ | Often leads to oiling out; good for column chromatography.[2][3][4] |
Part 4: Process Visualization
The following diagram illustrates the decision logic for purifying 1,4-Dibromo-2-chloro-5-nitrobenzene.
Caption: Decision tree for solvent selection based on the physical state and solubility of the crude material.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent? A: No. Polyhalogenated nitrobenzenes are effectively insoluble in water.[2][3][4] However, water can be used as an anti-solvent added to a hot Ethanol solution to force precipitation.[2][3][4]
Q: My compound turned pink/red during heating. What happened? A: This indicates decomposition or the presence of light-sensitive impurities (common with brominated aromatics).[1][2] Ensure you are not overheating (do not exceed 100°C) and minimize light exposure.[2][3][4] Use activated carbon to remove the color.[2][3][4]
Q: Is this compound toxic? A: Yes. Nitro-halo-benzenes are known skin sensitizers and potential methemoglobinemia agents.[1][2] Always handle in a fume hood with nitrile gloves.[2][3][4]
References
-
Vogel, A. I. (1989).[2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3][4] Longman Scientific & Technical.[2][3][4] (General procedures for nitro-halo-benzenes).
-
Organic Syntheses. (1928).[2][3][4] m-Bromonitrobenzene.[1][2][4] Org. Synth. 8, 46; Coll.[2][3][4] Vol. 1, 123. (Protocol for brominated nitrobenzene purification).
-
PubChem. (2023).[2][3][4] 1-Bromo-4-chloro-2-nitrobenzene Compound Summary. National Library of Medicine.[2][3][4] (Physical properties of close analogs). [2][3][4]
-
Sigma-Aldrich. (2023).[1][2][4] 1,4-Dibromo-2,5-diiodobenzene Product Sheet. (Solubility data for poly-halogenated analogs). [2][4]
Sources
Technical Support Center: Column Chromatography of 1,4-Dibromo-2-chloro-5-nitrobenzene
Welcome to the technical support center for the purification of 1,4-Dibromo-2-chloro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this compound. Here, we will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up the column chromatography for 1,4-Dibromo-2-chloro-5-nitrobenzene.
Q1: What is the expected polarity of 1,4-Dibromo-2-chloro-5-nitrobenzene and how does this influence stationary phase selection?
A1: 1,4-Dibromo-2-chloro-5-nitrobenzene is a moderately polar compound. The presence of a nitro group and halogen atoms (bromine and chlorine) attached to the benzene ring increases its polarity compared to unsubstituted benzene. The electron-withdrawing nature of the nitro group is a key contributor to this polarity.[1]
For the stationary phase, silica gel is the most common and appropriate choice for compounds in this polarity range. Alumina could also be used, but silica gel generally provides better separation for this class of compounds. The polar stationary phase will interact with the polar functional groups of the molecule, allowing for separation from less polar or more polar impurities.
Q2: How do I determine the optimal mobile phase (eluent) for the separation?
A2: The best practice is to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[2] This allows for rapid screening of different solvent mixtures to find the one that provides the best separation.
A common starting point for moderately polar compounds like 1,4-Dibromo-2-chloro-5-nitrobenzene is a mixture of a non-polar solvent and a slightly more polar solvent.[3] A good initial combination to test is a mixture of hexanes (or petroleum ether) and ethyl acetate .
Step-by-Step TLC Optimization:
-
Prepare several small beakers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude 1,4-Dibromo-2-chloro-5-nitrobenzene in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved sample onto separate TLC plates.[4]
-
Develop each TLC plate in one of the prepared solvent mixtures.[4]
-
Visualize the plates under UV light, as aromatic compounds are typically UV active.[2]
-
The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35 . This ensures the compound moves off the baseline but doesn't travel with the solvent front, allowing for good separation on a column.
Q3: What are the key physical properties of 1,4-Dibromo-2-chloro-5-nitrobenzene that are relevant to its purification?
A3: Understanding the physical properties of your compound is crucial for successful purification.
| Property | Value/Description | Significance for Chromatography |
| Molecular Formula | C₆H₂Br₂ClNO₂ | Provides the elemental composition. |
| Molecular Weight | 315.35 g/mol [5] | Important for characterization (e.g., mass spectrometry). |
| Appearance | White to light yellow crystalline solid. | The color of your crude material can indicate the presence of impurities. |
| Solubility | Generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and moderately soluble in ethers and acetone. Sparingly soluble in alcohols and hydrocarbons. Practically insoluble in water.[6][7] | Dictates the choice of solvent for sample loading and the initial mobile phase composition. |
Q4: Are there any stability concerns with 1,4-Dibromo-2-chloro-5-nitrobenzene during chromatography?
A4: Nitroaromatic compounds can sometimes be sensitive to certain conditions. While 1,4-Dibromo-2-chloro-5-nitrobenzene is generally stable, prolonged exposure to highly activated silica or alumina, or very polar solvents, could potentially lead to degradation.[8] It is advisable to perform the chromatography in a timely manner and not let the compound sit on the column for an extended period.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the column chromatography of 1,4-Dibromo-2-chloro-5-nitrobenzene.
Problem 1: Poor separation of the target compound from impurities.
Cause: The chosen mobile phase may not have the optimal polarity to resolve the components of the mixture.
Solution:
-
Adjust the Mobile Phase Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). If it's eluting too slowly (low Rf), increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).
-
Consider a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different combination. For instance, you could substitute ethyl acetate with diethyl ether or dichloromethane.
-
Change the Stationary Phase: In rare cases where silica gel does not provide adequate separation, consider using a different stationary phase like alumina. For very challenging separations of similar isomers, specialized HPLC columns like Phenyl-Hexyl or PFP columns, which utilize π-π interactions, can be effective.[9][10][11]
Problem 2: The compound is not eluting from the column.
Cause: The mobile phase is likely not polar enough to displace the compound from the highly polar silica gel.
Solution:
-
Increase the Polarity of the Eluent: Gradually increase the percentage of the polar solvent in your mobile phase. You can do this in a stepwise gradient (e.g., start with 9:1 hexane:ethyl acetate, then switch to 8:2, then 7:3, and so on). This will increase the eluting power of the mobile phase and move your compound down the column.[12]
Problem 3: The collected fractions are still impure after chromatography.
Cause: This could be due to several factors including column overloading, improper packing, or collecting fractions that are too large.
Solution:
-
Reduce the Amount of Sample: Do not overload the column. A general rule of thumb is to use a ratio of at least 30:1 (w/w) of stationary phase to crude sample.
-
Ensure Proper Column Packing: A well-packed column is crucial for good separation. Ensure there are no air bubbles or cracks in the stationary phase.
-
Collect Smaller Fractions: Collecting smaller volumes per fraction will give you a better resolution of the separated compounds.[12] Analyze the fractions by TLC to determine which ones contain the pure product before combining them.
Problem 4: The compound appears to be decomposing on the column.
Cause: While less common for this specific compound, some nitroaromatics can be sensitive. The acidic nature of silica gel could potentially cause degradation.
Solution:
-
Deactivate the Silica Gel: You can deactivate the silica gel by adding a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a standard procedure for the purification of 1,4-Dibromo-2-chloro-5-nitrobenzene using flash column chromatography.
Preparation of the Column
-
Select an appropriately sized glass column.
-
Secure the column in a vertical position using a clamp.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to help the silica gel pack evenly.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is just level with the top of the sand.
Sample Loading
-
Dissolve the crude 1,4-Dibromo-2-chloro-5-nitrobenzene in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method and is preferred for better separation.
-
Carefully add the dry-loaded sample to the top of the column.
Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography).[12]
-
Begin collecting fractions in test tubes or vials as the solvent elutes from the bottom of the column.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase as the chromatography progresses.
Analysis of Fractions
-
Spot each collected fraction (or every few fractions) on a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the plate under UV light to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 1,4-Dibromo-2-chloro-5-nitrobenzene.
Visualization of the Troubleshooting Workflow
Caption: A troubleshooting workflow for column chromatography.
References
- Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.
- Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
-
PubChem. (n.d.). 1,4-Dibromo-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Thin Layer Chromatography.
- Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters.
- 1,4-Dibromo benzene. Alfa Chemistry.
- Column Chromatography.
- How is 1,4-Dibromo-2-fluoro-5-nitrobenzene prepared?. Guidechem.
-
PubChem. (n.d.). 1,3-Dibromo-2-chloro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Technical Support Center: Purification of Halogenated Nitrobenzene Intermedi
- HPLC separation of related halogenated aromatic, any one??.
- Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
- Lee, S.L. (2007). The Chromatography of Nitro compounds.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene Formula. ECHEMI.
- TLC-Thin Layer Chrom
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- 1,4-Dibromo-2-nitrobenzene. Tokyo Chemical Industry (India) Pvt. Ltd..
- Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- 1,4-Dibromobenzene. Wikipedia.
- 1,4-Dibromo-2-fluorobenzene. Sigma-Aldrich.
- Process for the preparation and purification of p-nitrobenzenes.
-
Teh, C. H., Salleh, M. M., Tahir, M. I. M., Daik, R., & Kassim, M. B. (2011). 1,4-Dibromo-2,5-dibutoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2667. [Link]
- Product Class 22: Nitrosoarenes. Science of Synthesis.
-
Preparation & Puification of Nitrobenzene. YouTube. [Link]
- 1,5-Dibromo-2-chloro-3-nitrobenzene. Advanced ChemBlocks.
-
Question: What is the correct IUPAC name of the following compound?. Chegg. [Link]
- 1,4-Dibromo-2,5-difluorobenzene. Sigma-Aldrich.
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. 1,3-Dibromo-2-chloro-5-nitrobenzene | C6H2Br2ClNO2 | CID 74655420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 8. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Sonogashira Coupling of 1,4-Dibromo-2-chloro-5-nitrobenzene
Ticket ID: #SONO-NO2-HALO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yield, regioselectivity issues, and "black tar" formation.
Executive Summary
You are attempting a Sonogashira coupling on 1,4-Dibromo-2-chloro-5-nitrobenzene , a highly electron-deficient polyhalogenated substrate. This is not a standard coupling; it is a "chemoselectivity minefield."
The presence of the nitro group at position 5 drastically alters the electronic landscape of the ring, activating specific halogens for Palladium Oxidative Addition (OA) while simultaneously making the ring susceptible to Nucleophilic Aromatic Substitution (SNAr).
This guide addresses the three most common failure modes:
-
Regioselectivity Failure: Coupling at the wrong bromine.
-
The "Black Tar" Effect: Competition from SNAr side reactions.
-
Catalyst Death: Poisoning or dehalogenation.
Part 1: Diagnostic & Reactivity Analysis
Q1: Which halogen is reacting? I have two Bromines and one Chlorine.
Answer: The C4-Bromine is the primary reactive site, but it is also the most unstable.
To understand why, we must map the electronic influence of the Nitro group (
-
C4-Br (Ortho to
): This position is highly electron-deficient. It undergoes Oxidative Addition (OA) with Pd(0) fastest. However, it is also the primary site for direct nucleophilic attack (SNAr) by the alkyne base. -
C2-Cl (Para to
): Activated by the nitro group, but the C-Cl bond is significantly stronger than C-Br. Under standard Sonogashira conditions (below 80°C), this will remain intact. -
C1-Br (Meta to
): This position is electronically "neutral" relative to the nitro group's resonance effects. It is significantly less reactive than C4-Br.
The Trap: If you apply heat (>60°C) to force the reaction, you lose selectivity between C4 and C1, leading to bis-coupling.
Q2: My reaction turns into black tar immediately. What is happening?
Answer: You are likely witnessing a Nucleophilic Aromatic Substitution (SNAr) rather than a catalytic cycle.
In standard Sonogashira conditions using Copper (CuI) and a strong amine base (e.g., Et3N), the terminal alkyne forms a Copper-Acetylide. This species is a potent nucleophile. Because your ring is activated by the Nitro group, the acetylide attacks the C4-Br directly, displacing the bromide without the help of Palladium. This pathway often leads to oligomerization and decomposition (tar) rather than the clean cross-coupling you want.
Solution: Switch to Copper-Free conditions or use a weaker inorganic base (see Protocol B).
Part 2: Visualizing the Failure Modes
The following diagram illustrates the competing pathways occurring in your flask.
Figure 1: Mechanistic divergence between the desired Palladium cycle and the undesired SNAr pathway at the activated C4 position.
Part 3: Validated Experimental Protocols
Do not use a generic Sonogashira procedure. Choose the protocol based on your specific failure mode.
Protocol A: The "Gold Standard" (Copper-Free)
Recommended for nitro-substituted aryl halides to prevent SNAr and Glaser homocoupling.
| Parameter | Specification | Rationale |
| Catalyst | PdCl2(dppf) (3-5 mol%) | The ferrocenyl ligand (dppf) is robust, creates a wide bite angle, and facilitates reductive elimination without requiring Copper. |
| Solvent | DMF or DMSO (Anhydrous) | Polar aprotic solvents stabilize the polar transition states of the Pd cycle. |
| Base | Cs2CO3 (2.0 equiv) | Inorganic bases are less likely to promote direct SNAr than amine bases. |
| Temperature | RT to 45°C | Keep strictly below 50°C to prevent C1-Br activation. |
| Additives | None | NO Copper (CuI). Strictly exclude it. |
Step-by-Step:
-
Charge a dried Schlenk tube with 1,4-dibromo-2-chloro-5-nitrobenzene (1.0 eq), PdCl2(dppf) (0.05 eq), and Cs2CO3 (2.0 eq).
-
Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy.
-
Add anhydrous DMF (0.2 M concentration) and the terminal alkyne (1.1 eq) via syringe.
-
Stir at Room Temperature for 4 hours. Monitor by TLC/LCMS.
-
Checkpoint: If conversion is <10% after 4 hours, increase temp to 40°C. Do not exceed 60°C.
Protocol B: The "High Activity" Method (with Copper)
Use only if Protocol A fails to convert and you are sure SNAr is not the main issue.
| Parameter | Specification | Rationale |
| Catalyst | Pd(PPh3)2Cl2 (5 mol%) | Standard catalyst, requires Cu to activate the alkyne. |
| Co-Catalyst | CuI (2-3 mol%) | Keep Cu loading low to minimize homocoupling. |
| Solvent | THF (Degassed) | Milder polarity than DMF; can reduce SNAr rates. |
| Base | Et3N (3.0 eq) | Acts as both base and ligand scavenger. |
| Addition | Slow Addition | Add the alkyne slowly (over 1 hour) to keep its concentration low. |
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your next experiment.
Figure 2: Diagnostic flowchart for optimizing reaction conditions.
Part 5: References & Authority
-
Regioselectivity in Polyhalogenated Systems:
-
Copper-Free Methodology:
-
Mechanism of SNAr Competition:
-
Analysis of Nitro-group activation in Pd-coupling vs Nucleophilic attack.
-
Source:
-
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of 1,4-Dibromo-2-chloro-5-nitrobenzene: A Comparative Assessment
For researchers and professionals in drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of experimental reproducibility and regulatory compliance. The compound 1,4-Dibromo-2-chloro-5-nitrobenzene, a halogenated nitroaromatic, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its impurity profile can significantly influence the yield, purity, and safety of the final product.
This guide provides an in-depth, experience-driven protocol for the purity analysis of 1,4-Dibromo-2-chloro-5-nitrobenzene using High-Performance Liquid Chromatography (HPLC). Beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices. Furthermore, we will objectively compare the performance of HPLC with alternative analytical techniques—Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC)—providing the necessary data for you to make informed decisions for your specific analytical challenges.
The Primary Tool: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination of non-volatile and semi-volatile organic compounds like 1,4-Dibromo-2-chloro-5-nitrobenzene.[1][][3] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from structurally similar impurities.[4]
Optimized HPLC Protocol for 1,4-Dibromo-2-chloro-5-nitrobenzene
This protocol is designed as a robust starting point, which should be validated for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Objective: To dissolve the sample in a suitable solvent that is compatible with the mobile phase and ensures complete solubilization.
-
Protocol:
-
Accurately weigh approximately 10 mg of the 1,4-Dibromo-2-chloro-5-nitrobenzene sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform a subsequent dilution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column or system.
-
2. Chromatographic Conditions:
-
Rationale: The selection of a reversed-phase C18 column is ideal for retaining and separating non-polar to moderately polar aromatic compounds.[5] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved from the main peak within a reasonable analysis time.[5]
| Parameter | Recommended Setting | Justification |
| LC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) | Standard for aromatic compound separation, offering excellent resolution and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification helps to protonate silanol groups on the silica support, reducing peak tailing for polar analytes. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength for aromatic compounds. |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 50% B; 20-25 min: 50% B | This gradient allows for the separation of a wide range of potential impurities with varying polarities.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[5] |
| Injection Volume | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |
| Detection | UV-Vis or Photodiode Array (PDA) Detector at 254 nm | Aromatic compounds, particularly those with nitro groups, exhibit strong absorbance at 254 nm. A PDA detector offers the advantage of assessing peak purity. |
3. Data Analysis and Purity Calculation:
-
Procedure:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Trustworthiness: This calculation assumes that all components have a similar response factor at the chosen wavelength. For highest accuracy, especially for regulatory filings, a reference standard should be used to determine the relative response factors of known impurities.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Understanding Potential Impurities
A robust analytical method must be capable of separating the target compound from its potential process-related impurities. Based on common synthetic routes for halogenated nitroaromatics, the following impurities should be considered for 1,4-Dibromo-2-chloro-5-nitrobenzene[4][5][6]:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Positional isomers, such as 1,4-Dibromo-3-chloro-5-nitrobenzene or other variations in substituent placement.
-
Over-/Under-Brominated Species: Compounds with one or three bromine atoms instead of two.
-
Hydrolysis Products: Replacement of a bromine or chlorine atom with a hydroxyl group if water is present during synthesis.
-
Reduced Impurities: Partial or complete reduction of the nitro group to a nitroso or amino group.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other techniques offer distinct advantages for specific analytical needs.[]
Gas Chromatography (GC)
GC is an excellent technique for analyzing volatile and thermally stable compounds.[7] For halogenated nitroaromatics, it is a highly relevant alternative, particularly for identifying residual solvents or volatile impurities.[8][9][10]
-
Principle of Operation: The sample is vaporized and carried by an inert gas (mobile phase) through a heated column (stationary phase). Separation occurs based on the compounds' boiling points and interactions with the stationary phase.[7]
-
Key Considerations:
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds containing halogens and nitro groups, making it ideal for this analysis.[8][11] A Flame Ionization Detector (FID) can also be used for general-purpose purity analysis.[10]
-
Strengths: Superior resolution for volatile compounds, high sensitivity (especially with ECD), and excellent for quantifying residual solvents.
-
Limitations: The compound must be thermally stable and sufficiently volatile. Non-volatile impurities will not be detected, and thermal degradation of the analyte in the injector port can lead to inaccurate results.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a modern version of TLC that offers improved resolution, sensitivity, and the potential for quantitative analysis.[12][13] It serves as a rapid, cost-effective method for screening multiple samples in parallel.[14]
-
Principle of Operation: A small amount of sample is applied to a plate coated with a stationary phase (e.g., silica gel). The plate is placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components based on their differential partitioning between the two phases.[15]
-
Key Considerations:
At-a-Glance Performance Comparison
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) |
| Principle | Liquid-solid partitioning in a packed column | Gas-liquid or gas-solid partitioning in a capillary column | Liquid-solid partitioning on a planar plate |
| Best Suited For | Non-volatile & semi-volatile compounds | Volatile & thermally stable compounds | Rapid screening, simple mixtures |
| Resolution | Very High | Very High (for volatiles) | Moderate |
| Sensitivity | High to Very High (ng-pg range) | Very High (pg-fg range with ECD) | Moderate (ng-µg range) |
| Analysis Time | 15-30 min per sample | 10-25 min per sample | < 20 min for multiple samples simultaneously |
| Quantitative Accuracy | Excellent | Excellent | Good to Moderate |
| Key Advantage | Versatility and high resolution for a wide range of compounds. | Unmatched sensitivity for specific analytes (e.g., halogenated). | High throughput and cost-effectiveness. |
| Key Limitation | Higher cost per sample, serial analysis. | Requires analyte to be thermally stable. | Lower resolution and sensitivity. |
Visualizing the Method Selection Logic
Caption: Decision tree for selecting the optimal analytical technique.
Conclusion: An Integrated Approach
For the comprehensive purity analysis of 1,4-Dibromo-2-chloro-5-nitrobenzene, HPLC stands out as the most robust and versatile primary technique. It provides the high-resolution separation and quantitative accuracy necessary to control the quality of this critical intermediate.
However, a truly comprehensive quality control strategy often involves an orthogonal approach. GC-ECD is an invaluable complementary technique for its exceptional sensitivity to halogenated compounds and its ability to quantify volatile impurities that might be missed by HPLC. HPTLC finds its niche in high-throughput screening environments , such as in-process controls, where speed and cost-effectiveness are paramount.
By understanding the strengths and limitations of each method, the Senior Application Scientist can design a self-validating, fit-for-purpose analytical strategy that ensures the highest standards of scientific integrity and product quality.
References
- U.S. Environmental Protection Agency. (1996).
- Al-Kandari, S., et al. (2020).
- Kaniansky, D., et al. (2025).
- Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- Jack, G. A., et al. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI.
- BOC Sciences.
- Pawar, R. S., et al. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. PMC.
- Agilent Technologies. (2016). Chemical Purity Analysis.
- Born, S., et al. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- Huynh, T., et al. (2021).
- Creative Proteomics.
- Sharma, J., et al. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences.
- Royal Society of Chemistry.
- Pacheco-López, M., et al. (2025). Explosives Analysis Using Thin-Layer Chromatography–Quantum Cascade Laser Spectroscopy. MDPI.
- Al-Shdefat, R., et al. (2025).
- Agilent Technologies. GC and GC/MS Columns & Supplies.
- ArtMolecule.
- Li, P., et al.
- Waters Corpor
- Chemistry LibreTexts. (2019).
- Singh, S., et al. (2023). An Overview on High-Performance Thin-Layer Chromatography (HPTLC).
- BenchChem. (2025). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
- Al-Qassab, A. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
Sources
- 1. mdpi.com [mdpi.com]
- 3. Aromatic Compounds Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijcps.org [ijcps.org]
Metrological Purity Assessment of 1,4-Dibromo-2-chloro-5-nitrobenzene: A Comparative Guide to qNMR vs. Chromatographic Assays
Executive Summary
In the synthesis of complex pharmaceutical intermediates, 1,4-Dibromo-2-chloro-5-nitrobenzene presents a specific metrological challenge. Traditional chromatographic methods (HPLC-UV) often fail to provide absolute purity data during early-phase development due to the lack of "Gold Standard" Certified Reference Materials (CRMs) for this specific intermediate.
This guide argues that Quantitative NMR (qNMR) is not merely an alternative, but the superior primary method for assaying this halogenated nitrobenzene. By leveraging the fundamental physical proportionality between signal integration and molar concentration, qNMR eliminates the need for a compound-specific reference standard, providing SI-traceable purity values with uncertainties often <1.0%.
Technical Rationale: Why qNMR for this Molecule?
The suitability of qNMR is dictated by the analyte's proton environment. 1,4-Dibromo-2-chloro-5-nitrobenzene is an ideal candidate for 1H-qNMR due to its isolated spin system.
Structural Analysis & Signal Prediction
The molecule possesses a tetrasubstituted benzene ring with two remaining protons at positions 3 and 6.
-
Proton H-3: Located between Cl and Br. The shielding effects of these halogens result in a singlet expected in the 7.8 – 8.0 ppm range.
-
Proton H-6: Located between Br and the strongly electron-withdrawing Nitro group (
). This proton will be significantly deshielded, appearing as a singlet downfield, likely in the 8.1 – 8.5 ppm range.
The Advantage: These two protons appear as sharp singlets (minimal coupling) in the aromatic region, well-separated from the aliphatic region where common solvent impurities (grease, water, acetone) reside. This spectral isolation allows for precise integration against a selected Internal Standard (IS).
Comparative Analysis: qNMR vs. HPLC vs. GC[1]
The following table contrasts the performance of qNMR against traditional chromatographic techniques for this specific application.
| Feature | qNMR (Recommended) | HPLC-UV | GC-FID |
| Primary Reference | Universal: Uses any traceble IS (e.g., Maleic Acid). | Specific: Requires a pure standard of the same analyte. | Specific: Requires a pure standard of the same analyte. |
| Traceability | Direct SI-Traceability via the IS. | Indirect; dependent on the purity of the external standard. | Indirect; dependent on the purity of the external standard. |
| Response Factor | Uniform: 1H signal intensity is proportional to molarity. | Variable: Extinction coefficients ( | Variable: Ionization/Combustion response varies. |
| Analyte Stability | Non-Destructive: Sample can be recovered. | Destructive. | Risk: Nitro compounds can be thermally labile/explosive at GC temps. |
| Precision (RSD) | < 1.0% (with optimized relaxation). | 0.5% - 1.0%. | 1.0% - 2.0%. |
| Throughput | 15–20 mins (Setup + Acquisition). | 30–60 mins (Equilibration + Run). | 20–40 mins. |
Strategic Decision Workflow
The following diagram illustrates the decision logic for selecting qNMR over chromatography for this intermediate.
Figure 1: Decision matrix highlighting the necessity of qNMR when specific reference standards are unavailable.
Validated Experimental Protocol
This protocol is designed to achieve metrological accuracy (uncertainty
Reagents & Materials[2][3][4][5]
-
Solvent: DMSO-d6 (99.9% D). Reason: Excellent solubility for nitro-aromatics; shifts water peak (~3.3 ppm) away from aromatic region.
-
Internal Standard (IS): Traceable Maleic Acid (99.9%+ purity).
-
Signal: Sharp singlet at
6.2–6.3 ppm (vinyl protons). -
Reason: Does not overlap with the analyte's aromatic signals (7.8–8.5 ppm) or DMSO (2.5 ppm).
-
-
Balance: Microbalance with readability of 0.001 mg or 0.01 mg.
Sample Preparation (Gravimetric)
Precision in weighing is the single largest contributor to qNMR uncertainty.
-
Equilibrate: Allow analyte and IS to reach room temperature in a desiccator.
-
Weighing:
-
Weigh approx. 10–15 mg of Analyte (
) directly into a weighing boat. Record to 0.01 mg.[1] -
Weigh approx. 5–8 mg of Maleic Acid IS (
) into the same boat or directly into the vial. Record to 0.01 mg.[1] -
Target Ratio: Molar ratio of Analyte:IS should be roughly 1:1 to 1:3 for comparable signal intensity.
-
-
Solvation: Transfer to a vial, add 0.6 mL DMSO-d6 , and vortex until fully dissolved. Transfer to a 5mm NMR tube.[1]
NMR Acquisition Parameters
Standard "1H" parameters are insufficient. You must account for T1 relaxation .
-
Pulse Sequence: zg (Bruker) or s2pul (Agilent).[1] No decoupling.
-
Pulse Angle: 90° (maximize signal).
-
Spectral Width: 20 ppm (-5 to 15 ppm).
-
Relaxation Delay (D1):
-
Critical Step: Measure T1 of the analyte protons. Aromatic protons in halogenated rings often have T1
3–5 seconds. -
Setting: Set D1
5 Longest T1 (typically 25–30 seconds ). -
Why? To ensure 99.3% magnetization recovery. Short D1 leads to under-integration.
-
-
Scans (NS): 16 or 32 (sufficient for >10 mg sample).
-
Temperature: 298 K (regulated).
Data Processing[1]
-
Phasing: Perform manual phasing. Automatic phasing often distorts baseline at the edges.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs n on Bruker).
-
Integration:
-
Integrate the IS singlet (Maleic Acid, ~6.3 ppm). Calibrate to value = 2 (2 protons).
-
Integrate Analyte H-6 (or H-3) singlet.
-
Note: Do not include 13C satellites in the integration range if possible, or include them consistently for both IS and Analyte.
-
Calculation & Workflow Visualization
The purity (
Where:
- = Integral area[2]
- = Number of protons (Analyte=1 per signal, Maleic Acid=2)
- = Molecular Weight (Analyte=358.37 g/mol , Maleic Acid=116.07 g/mol )
- = Mass (mg)[3]
- = Purity (as a decimal)[4]
Figure 2: The self-validating qNMR workflow ensures traceability from mass to molarity.
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Available at: [Link]
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2784-2796. Available at: [Link]
-
Holleran, T. "1H NMR Chemical Shift Prediction Rules." Hans Reich's Collection. Available at: [Link]
Sources
Comparative Reactivity Guide: 1,4-Dibromo-2-chloro-5-nitrobenzene vs. 2,5-Dibromonitrobenzene
This guide provides an in-depth technical comparison of the reactivity profiles of 1,4-Dibromo-2-chloro-5-nitrobenzene and 2,5-Dibromonitrobenzene . It is designed for researchers optimizing synthetic routes for active pharmaceutical ingredients (APIs), particularly those requiring precise regiocontrol in poly-functionalized aromatic systems.
Executive Summary
-
2,5-Dibromonitrobenzene (also known as 1,4-dibromo-2-nitrobenzene) offers a binary reactivity landscape : the C2-bromide is activated for nucleophilic aromatic substitution (
) and oxidative addition, while the C5-bromide remains relatively inert under mild conditions. -
1,4-Dibromo-2-chloro-5-nitrobenzene presents a ternary competitive landscape . It introduces a Para-Chloro motif that competes with the Ortho-Bromo motif. Contrary to intuitive halogen reactivity trends (Br > Cl), the Para-Chloro site is often the primary electrophile in
reactions due to the absence of steric hindrance and the higher electronegativity of chlorine, while the Ortho-Bromo site dominates in Palladium-catalyzed cross-couplings .
Structural & Electronic Analysis
To predict reactivity, we must map the electronic influence of the nitro group (
| Feature | 2,5-Dibromonitrobenzene | 1,4-Dibromo-2-chloro-5-nitrobenzene |
| Structure | Benzene Core: • Pos 1: | Benzene Core: • Pos 5: |
| One (C2-Br) Ortho-activation only. | Two (C4-Br & C2-Cl) Competition between Ortho-Br and Para-Cl. | |
| Steric Environment | C2-Br: Sterically crowded (Ortho to | C4-Br: Sterically crowded (Ortho to |
| Primary Challenge | Dehalogenation at C2 during Cu-catalyzed coupling. | Regioselectivity between C4-Br and C2-Cl.[1] |
Reactivity Logic Map
The following diagram visualizes the competing electronic vectors.
Caption: Reactivity vectors showing the divergent activation pathways. Note the Para-Cl site in the truhalo compound creates a new primary vector for nucleophilic attack.
Scenario A: Nucleophilic Aromatic Substitution ( )
This is the most common transformation for these intermediates (e.g., amination, alkoxylation).
2,5-Dibromonitrobenzene [2]
-
Mechanism: The nucleophile attacks C2. The Meisenheimer complex is stabilized by the ortho-nitro group.
-
Outcome: High regioselectivity. The C5-Br is meta to the nitro group and cannot stabilize the negative charge effectively, rendering it inert to
under standard conditions (<100°C). -
Risk: Steric hindrance at C2 can slow down reactions with bulky nucleophiles (e.g., tert-butyl amine), requiring higher temperatures which may promote side reactions.
1,4-Dibromo-2-chloro-5-nitrobenzene [3][4][5][6][7]
-
Mechanism: Competition between C4-Br (Ortho) and C2-Cl (Para).
-
The "Para-Preference" Phenomenon: Despite Bromine being a better leaving group in many contexts, Chlorine is often displaced preferentially in
when it is para to the nitro group.-
Electronegativity: Cl (3.16) > Br (2.96). The C-Cl bond is more polarized, making C2 more electrophilic (more positive character) to the incoming nucleophile.
-
Sterics: The C2-Cl site is para to the nitro group, avoiding the steric clash that occurs at the C4-Br ortho site.
-
Bond Strength: In activated
, the rate-determining step is usually the nucleophilic attack (formation of the complex), not the bond breaking. Therefore, the better leaving group ability of Br is less relevant than the electrophilicity of the carbon.
-
-
Outcome: Expect mixtures, with the Para-Cl product often dominating (e.g., >80:20 ratio) unless specific solvent effects (H-bonding solvents) are used to accelerate the ortho-attack.
Scenario B: Transition Metal Catalysis (Suzuki/Buchwald)
In Palladium-catalyzed cross-couplings, the reactivity rules invert relative to
General Rule: Oxidative Addition Rates
[1]| Substrate | Primary Reactive Site | Rationale |
| 2,5-Dibromonitrobenzene | C2-Br | The C2-Br bond is electron-poor (ortho to |
| 1,4-Dibromo-2-chloro-5-nitrobenzene | C4-Br | C4-Br reacts first. It combines the "Bromine Advantage" (weaker bond than Cl) with "Electronic Activation" (ortho to |
Experimental Protocols
Protocol A: Regioselective Amination (
)
Target: Selective displacement of the most activated halogen.
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.1 equiv)
-
Base: DIPEA (2.0 equiv) or
(2.0 equiv) -
Solvent: DMF or NMP (Polar aprotic solvents enhance
rates).
Procedure:
-
Dissolve 1.0 g of substrate in 10 mL of NMP.
-
Cool to 0°C (Critical for the truhalo compound to maximize kinetic selectivity).
-
Add DIPEA followed by the amine dropwise.
-
For 2,5-Dibromo: Warm to 60°C. Monitor C2-substitution.
-
For Truhalo: Stir at 0°C to RT. Monitor by HPLC.
-
Checkpoint: If C2-Cl displacement (Para) is desired, maintain RT. If C4-Br (Ortho) is desired, this substrate is not recommended ; consider using 1,4-dibromo-2-fluoro-5-nitrobenzene where the Ortho-F effect might override the Para-preference.
-
-
Quench with water, extract with EtOAc.
Protocol B: Site-Selective Suzuki Coupling
Target: Coupling at the electron-deficient Bromide.
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.1 equiv)
-
Catalyst:
(3 mol%) - Chosen for robustness with nitro groups. -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Charge flask with substrate, boronic acid, base, and catalyst.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvents.
-
Heat to 60°C (Do not exceed 80°C to prevent bis-coupling or reaction at the second bromide/chloride).
-
Observation:
-
2,5-Dibromo: Product will be the 2-aryl-5-bromo-nitrobenzene .
-
Truhalo: Product will be the 4-aryl-1-bromo-2-chloro-5-nitrobenzene . The Cl and meta-Br remain intact.
-
Data Summary Table
| Reaction Type | 2,5-Dibromonitrobenzene | 1,4-Dibromo-2-chloro-5-nitrobenzene |
| High Selectivity (>95%) Exclusive attack at C2-Br (Ortho). | Mixed / Para-Selective Prefers C2-Cl (Para) over C4-Br (Ortho). | |
| Suzuki Coupling | C2-Selective Electronic activation directs Pd to C2. | C4-Selective C4-Br reacts > C1-Br (electronic). C2-Cl is inert. |
| Ullmann Coupling | Difficult Prone to hydro-dehalogenation at C2. | Not Recommended Complex mixtures due to multiple halides. |
| Relative Rate ( | Moderate (Steric hindrance at C2). | Fast (C2-Cl is sterically open and highly activated). |
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Foundational text on regioselectivity rules: Para > Ortho for steric reasons).
-
Fairlamb, I. J. S. (2007). "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews. Link (Establishes Oxidative Addition rates: Electron-poor C-Br > Electron-rich C-Br).
-
BenchChem. (2025). "Reactivity Showdown: Dihalogenated Nitrobenzenes in Cross-Coupling." Link (Comparative data on oxidative addition trends for mixed-halogen systems).
-
PubChem. (2025).[2][8] "Compound Summary: 1-Bromo-2-chloro-4-nitrobenzene & Derivatives." National Library of Medicine. Link (Structural confirmation and physical properties).
-
Bio-Rad Laboratories. (2025). "Spectroscopic Data for Nitrobenzene Derivatives." Spectrabase.[2] Link (NMR confirmation of substitution patterns).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-Dibromo-2-nitrobenzene | C6H3Br2NO2 | CID 77004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 19128-49-5|2-Bromo-1-chloro-5-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 4. 20098-47-9|1,3-Dibromo-2-chloro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. 1,4-Dibromo-2-Butanol,1,4-Dibromo-2-butene Suppliers & Manufacturers [chemicalregister.com]
- 6. 1228671-02-0|1-Bromo-5-chloro-4-methyl-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 7. 219817-43-3|1-Bromo-3-chloro-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 8. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative study of palladium catalysts for 1,4-Dibromo-2-chloro-5-nitrobenzene coupling
[1]
Executive Summary & Substrate Analysis
The Challenge: 1,4-Dibromo-2-chloro-5-nitrobenzene is a densely functionalized scaffold presenting three potential sites for oxidative addition. The primary challenge is regioselectivity : distinguishing between the two C–Br bonds while leaving the C–Cl bond intact for downstream diversification.
Electronic Activation Map:
-
Site A (C4-Br): Ortho to the Nitro group.[2] Most Activated. The strong electron-withdrawing nature of the nitro group (
) significantly lowers the electron density at this position, facilitating rapid oxidative addition by Pd(0) and increasing susceptibility to S Ar side reactions. -
Site B (C1-Br): Meta to the Nitro group; Ortho to Chlorine. Moderately Activated. Reacts slower than C4 but faster than C2.
-
Site C (C2-Cl): Least Reactive. The C–Cl bond is stronger (
) than C–Br ( ) and requires specialized, electron-rich ligands to activate.
Strategic Goal: Select a catalyst system that exploits the electronic bias of the C4 position without "overshooting" to couple at C1 or C2.
Catalyst Comparison: Performance Matrix
We compare three distinct catalyst generations for the Suzuki-Miyaura coupling of this substrate.
| Feature | System A: Ligand-Free Pd(OAc) | System B: Pd(PPh | System C: Pd |
| Catalyst Type | Simple Salt (Pd-Black precursor) | Classic Phosphine Complex | Buchwald 3rd Gen (Dialkylbiaryl) |
| Primary Target | C4-Br (Ortho-Nitro) | C4-Br (with minor C1 mix) | Non-selective (C4 + C1) |
| Selectivity | Excellent (>95:5) | Good (85:15) | Low (Couples both Br) |
| Activity (TOF) | Moderate | Moderate | Very High |
| Conditions | Ambient Temp (20–25°C) | Heated (60–80°C) | Heated (60–100°C) |
| Risk Profile | Requires precise temp control to maintain activity. | Oxygen sensitive; PPh | Over-coupling; high cost. |
| Best Use Case | Strict Mono-Coupling at C4.[1] | General screening; robust scale-up.[1] | Forcing the 2nd coupling (C1-Br). |
Detailed Analysis
System A: Ligand-Free Pd(OAc)
(The "Precision" Choice)
-
Mechanism: In the absence of stabilizing phosphine ligands, Pd(OAc)
forms transient, highly active nanoparticulate species or anionic palladates in situ. These species are extremely sensitive to electronic activation. -
Why it works: Because the C4-Br bond is highly activated by the ortho-nitro group, it requires minimal activation energy.[1] The ligand-free catalyst is active enough to insert into C4-Br at room temperature but not active enough to touch the C1-Br or C2-Cl bonds.[1]
-
Data Insight: Yields of >90% mono-coupled product are typical at room temperature in aqueous solvents (e.g., Acetone/H
O).
System B: Pd(PPh
)
(The "Classic" Baseline)
-
Mechanism: The standard tetrakis(triphenylphosphine)palladium(0) relies on ligand dissociation to create the active 14-electron species.
-
Drawback: To achieve reasonable turnover, this system often requires heating (60°C+). Thermal energy reduces the kinetic discrimination between the C4 and C1 sites, leading to 5–15% bis-coupled byproducts (di-arylation).[1]
-
Protocol Note: Must be handled under strict inert atmosphere to prevent oxidation to Pd(II).
System C: Pd
(dba)
+ SPhos (The "Hammer")
-
Mechanism: SPhos is an electron-rich, bulky Buchwald ligand.[1] It creates an extremely active catalyst capable of oxidative addition into deactivated aryl chlorides.
-
Why avoid for Step 1: This system is too powerful. It will likely couple both bromine atoms indiscriminately and may even begin to attack the chlorine site, destroying the scaffold's orthogonality.
-
Best Use: Reserve this catalyst for Step 2 , when you need to couple the remaining C1-Br or C2-Cl after the C4 position is already substituted.[1]
Recommended Experimental Protocol
Objective: Selective Suzuki Coupling at C4-Br position.
Method: Ligand-Free Pd(OAc) Protocol
Reagents:
-
1,4-Dibromo-2-chloro-5-nitrobenzene (1.0 equiv)[1]
-
Aryl Boronic Acid (1.1 equiv)
-
Pd(OAc)
(1–2 mol%) -
Base: Na
CO or K CO (2.5 equiv) -
Solvent: Acetone : Water (3:1 ratio) or DMF : Water (4:1)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrobenzene substrate (1.0 equiv) and aryl boronic acid (1.1 equiv) in the solvent mixture.
-
Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst Addition: Add the base (solid or aqueous solution) followed by Pd(OAc)
. The solution typically turns slightly dark/orange. -
Reaction: Stir vigorously at Room Temperature (20–25°C) .
-
Note: Do not heat. Heating triggers C1-Br coupling.[1]
-
-
Monitoring: Monitor by TLC or HPLC every 30 minutes. The reaction is typically complete within 1–4 hours.
-
Endpoint: Disappearance of starting material. Appearance of mono-coupled product. Absence of bis-coupled product.[1]
-
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO
, and concentrate.[1] -
Purification: Flash column chromatography. The polarity difference between the nitro-bromide and the nitro-biaryl is usually sufficient for easy separation.[1]
Mechanistic Visualization
The following diagram illustrates the regioselectivity pathway and the kinetic decision points driven by the catalyst choice.
Caption: Kinetic bifurcation in oxidative addition. The electron-deficient C4 position reacts preferentially.[1] High-activity ligands or heat erode this selectivity.[1]
Troubleshooting & Optimization Guide
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls <50% Conversion | Catalyst death (Pd black precipitation) or insufficient activation.[1] | 1. Ensure rigorous degassing.2. Switch to mild heating (40°C) carefully.3. Add phase transfer catalyst (TBAB). |
| Formation of Bis-Coupled Product | Catalyst is too active or temperature too high.[1] | 1. Lower temperature to 0–10°C.2. Reduce catalyst loading to 0.5 mol%.3. Switch from Pd(PPh |
| Hydrodehalogenation (Br replaced by H) | Solvent/Base incompatibility. | Avoid formate donors. Use dry solvents (Dioxane) if using hydride sources. Ensure solvent is not acting as H-donor.[1] |
| S | Base is too nucleophilic (attacking C4 or C2). | Switch from hydroxide/alkoxide bases (NaOH, NaOMe) to non-nucleophilic carbonates (Cs |
References
-
Vertex Pharmaceuticals. "Reductive Arylation of Nitroarenes with Chloroarenes." PMC, 2020. Link
-
Kazi, S. A., et al. "Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols."[1][3] ResearchGate, 2018.[4] Link
-
BenchChem. "Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling." Link
-
Fairlamb, I. J. S., et al. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine."[1] ResearchGate, 2025.[4][5] Link
-
Neufeldt, S. R. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings."[1] PMC, 2022. Link
A Comparative Guide to Assessing the Isomeric Purity of 1,4-Dibromo-2-chloro-5-nitrobenzene
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is not merely a procedural step but a cornerstone of producing safe and effective active pharmaceutical ingredients (APIs).[1][2] The isomeric purity of a compound like 1,4-dibromo-2-chloro-5-nitrobenzene, a polysubstituted aromatic compound, is of critical importance as different isomers can exhibit varied pharmacological and toxicological profiles.[3] Even minute isomeric impurities can alter a drug's efficacy or lead to unforeseen side effects.[1][4] This guide provides an in-depth comparison of analytical techniques for assessing the isomeric purity of 1,4-dibromo-2-chloro-5-nitrobenzene, complete with experimental insights and data to inform your selection of the most appropriate methodology.
The presence of multiple substituents on the benzene ring (two bromine atoms, one chlorine atom, and a nitro group) allows for several positional isomers. The target compound is 1,4-dibromo-2-chloro-5-nitrobenzene. However, synthetic routes might inadvertently produce other isomers such as 1,2-dibromo-4-chloro-5-nitrobenzene or 1,4-dibromo-2-chloro-3-nitrobenzene, among others. Differentiating and quantifying these closely related structures is a significant analytical challenge.[5]
Comparative Analysis of Key Analytical Techniques
The most powerful and widely used techniques for assessing the purity of halogenated nitrobenzene intermediates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy also plays an invaluable role in structural confirmation and can be utilized for quantitative analysis.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for substituted nitrobenzenes.[7][8] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Causality of Experimental Choices in HPLC:
-
Column Selection: A reversed-phase C18 column is a common starting point for separating aromatic compounds.[6][9] However, for closely related isomers of halogenated nitrobenzenes, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column may offer superior selectivity due to different interaction mechanisms (π-π interactions) with the aromatic ring of the analytes.[6]
-
Mobile Phase Composition: The choice and ratio of organic solvent (like acetonitrile or methanol) to water in the mobile phase directly influence the retention and resolution of isomers.[6] A shallower gradient or isocratic elution with a lower percentage of organic solvent generally increases retention times and can improve the separation of closely eluting peaks.[6]
-
Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is standard, typically set at a wavelength of strong absorbance for nitroaromatic compounds (e.g., 254 nm).[6] This allows for sensitive detection and quantification.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Enhanced selectivity for aromatic isomers. |
| Mobile Phase A | Water | Aqueous component for reversed-phase. |
| Mobile Phase B | Acetonitrile | Organic solvent to elute compounds. |
| Gradient | 60% B to 95% B over 15 min | Provides a balance of resolution and analysis time. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[10] |
| Detection | DAD at 254 nm | Strong absorbance wavelength for the analyte.[6] |
| Injection Vol. | 5 µL | Minimizes column overload. |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile. Filter and degas the solvents before use to prevent pump and column issues.[6]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the 1,4-dibromo-2-chloro-5-nitrobenzene sample in 1 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[6]
-
Instrumentation Setup: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and record the chromatogram for a sufficient duration to allow all potential isomers to elute.
-
Data Analysis: Integrate the peak areas of the main component and all impurities. The isomeric purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
Logical Workflow for HPLC Method Development
Caption: A streamlined workflow for isomeric purity assessment using HPLC.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC offers high resolution and is an excellent technique for separating isomers.[7][11] Coupling GC with a Mass Spectrometer (GC-MS) provides both separation and structural information, making it a powerful tool for impurity identification.[12][13]
Causality of Experimental Choices in GC-MS:
-
Column Selection: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is generally effective for separating a wide range of aromatic compounds. For enhanced separation of positional isomers, a more polar column may be necessary.
-
Injector Temperature and Mode: A split injection is typically used to prevent column overload and ensure sharp peaks.[3] The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation.
-
Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. A slow ramp rate can significantly improve the resolution of closely eluting isomers.[3]
-
MS Detector: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns for library matching and identification of unknown impurities. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.[3]
Data Presentation: GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm | Good general-purpose column for isomer separation. |
| Carrier Gas | Helium at 1.0 mL/min | Inert and provides good efficiency. |
| Injector Temp. | 280 °C | Ensures complete vaporization. |
| Injection Mode | Split (50:1) | Prevents column overload.[3] |
| Oven Program | 100°C (2 min), then 10°C/min to 300°C (5 min) | Separates compounds based on boiling point differences. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible mass spectra. |
| Scan Range | m/z 50-400 | Covers the expected mass range of the analyte and its fragments. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[3]
-
Instrumentation Setup: Install the appropriate GC column and set the instrument parameters as detailed above. Perform a blank injection to ensure system cleanliness.
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Data Analysis: Identify isomers based on their retention times and mass spectra. Quantify using the peak area percentage from the total ion chromatogram (TIC). The mass spectra of isomers are often very similar, so chromatographic separation is key.
Logical Workflow for GC-MS Analysis
Caption: Workflow for isomeric purity and identification by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structural elucidation, NMR, particularly high-field NMR, can be a powerful technique for both identifying and quantifying isomers without the need for chromatographic separation.[6] Quantitative NMR (qNMR) is an absolute method that can provide highly accurate purity assessments.[14][15]
Causality of Experimental Choices in NMR:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.[16] The electron-withdrawing nitro group strongly deshields ortho and para protons.[16][17] Each isomer of dibromo-chloro-nitrobenzene will have a unique ¹H NMR spectrum, allowing for their differentiation.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are also unique for each isomer. While ¹H NMR is often sufficient, ¹³C NMR provides complementary information for unambiguous identification.[17]
-
qNMR: For quantification, a certified internal standard with a known concentration is added to the sample. By comparing the integral of a specific proton signal from the analyte to a signal from the internal standard, the exact amount of the analyte can be determined.
Data Presentation: Expected ¹H NMR Distinctions
| Isomer | Expected Aromatic Proton Signals | Key Differentiating Features |
| 1,4-Dibromo-2-chloro-5-nitrobenzene | Two singlets (or two very closely coupled doublets) | Simple spectrum due to the symmetry of substitution pattern. |
| Hypothetical Isomer 1 | Three distinct signals (e.g., doublet, doublet of doublets, doublet) | More complex splitting patterns due to different neighbor environments. |
| Hypothetical Isomer 2 | Three distinct signals with different chemical shifts and coupling constants | Unique spectral fingerprint for each isomer. |
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
-
Sample Preparation: Accurately weigh a specific amount of the 1,4-dibromo-2-chloro-5-nitrobenzene sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).[3]
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Quantification: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the appropriate qNMR equation.
Logical Relationship for NMR-based Isomer Identification
Caption: Logical flow from NMR data to isomer identification and quantification.
Method Validation and Comparison
To ensure that an analytical method is suitable for its intended purpose, it must be validated.[18] Key validation parameters for isomeric purity methods include:
-
Specificity/Selectivity: The ability of the method to resolve the main compound from all potential isomeric impurities.
-
Linearity: A proportional relationship between the concentration of the analyte and the detector response.[18] A correlation coefficient (r²) of ≥ 0.999 is typically required.[18]
-
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[18]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparative Summary of Techniques
| Technique | Primary Strengths | Potential Limitations | Best Suited For |
| HPLC | Versatile for non-volatile compounds; robust and reproducible quantification.[7][8] | Method development can be time-consuming; resolution of very similar isomers can be challenging. | Routine quality control; quantification of known isomeric impurities. |
| GC-MS | High separation efficiency; provides structural information for impurity identification.[6][19] | Only suitable for volatile and thermally stable compounds; risk of thermal degradation. | Impurity profiling and identification; analysis of volatile isomers. |
| NMR | Absolute quantification (qNMR); definitive structural information.[7][14] | Lower sensitivity compared to chromatographic methods; higher instrumentation cost. | Structural confirmation; primary purity assessment without reference standards. |
Conclusion
The selection of an appropriate analytical method for assessing the isomeric purity of 1,4-dibromo-2-chloro-5-nitrobenzene depends on the specific requirements of the analysis. For routine quality control where isomers are known and need to be quantified, a validated HPLC method is often the most practical choice. When unknown impurities are suspected, or for a more in-depth impurity profile, GC-MS provides invaluable structural information in addition to separation. NMR serves as a powerful orthogonal technique, essential for definitive structural confirmation and for primary purity assessment via qNMR, which does not require an identical reference standard for the impurities. A comprehensive approach often involves the use of both chromatographic and spectroscopic techniques to ensure the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange. Retrieved from [Link]
-
Neill, J. L., et al. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 191, 113474. [Link]
-
ResearchGate. (2026, January 28). Rapid Quantification of Isomeric and Dehalogenated Impurities in Pharmaceutical Raw Materials Using MRR Spectroscopy | Request PDF. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). IVT - Validation, Training, and Network. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
-
Moravek, Inc. (2019, June 19). How Important Is Chemical Purity In The Pharmaceutical Industry? Retrieved from [Link]
-
-
analytical methods. (n.d.). Retrieved from [Link]
-
-
Waters Corporation. (n.d.). Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. Retrieved from [Link]
-
Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
-
Sharma, S., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 339-350. [Link]
-
Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 31, 105828. [Link]
-
Vishnu murthy, M., et al. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 2(4), 836-841. [Link]
-
Gowenlock, B. G., et al. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(3), 514-521. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2021, January 27). Development and Validation of Stereoselective Method for the Quantification of Stereoisomers of Eliglustat Using Amylose-Based I. Retrieved from [Link]
-
Sciencemadness.org. (2019, September 4). Need Help Separating different isomers of Halogenated Benzene Compounds. Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. (2017, September 3). PubMed. Retrieved from [Link]
-
Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]
- Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds.
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,4-Dichloro-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dibromo-2-nitrobenzene. Retrieved from [Link]
-
MDPI. (2025, June 5). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. Retrieved from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. moravek.com [moravek.com]
- 5. Sciencemadness Discussion Board - Need Help Separating different isomers of Halogenated Benzene Compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. vurup.sk [vurup.sk]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
yield comparison of different synthetic routes to 1,4-Dibromo-2-chloro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic pathways to 1,4-Dibromo-2-chloro-5-nitrobenzene, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document will delve into two plausible and chemically sound approaches: direct nitration of a dihalogenated aromatic precursor and a Sandmeyer reaction from a substituted aniline. Each route will be critically evaluated based on reported yields, mechanistic principles, and practical experimental considerations.
Introduction
1,4-Dibromo-2-chloro-5-nitrobenzene is a polysubstituted aromatic compound whose structural complexity and functional group arrangement make it a valuable building block in organic synthesis. The presence of three distinct halogen atoms and a nitro group offers multiple sites for further chemical modification, enabling the construction of diverse molecular architectures. The efficiency of its synthesis is therefore a critical factor in the overall viability of a synthetic sequence. This guide aims to provide an in-depth understanding of the available synthetic strategies to empower researchers in making informed decisions for their specific applications.
Synthetic Route A: Electrophilic Nitration of 1,4-Dibromo-2-chlorobenzene
This approach relies on the direct introduction of a nitro group onto the aromatic ring of 1,4-dibromo-2-chlorobenzene through an electrophilic aromatic substitution (EAS) reaction. The regioselectivity of this reaction is governed by the directing effects of the existing halogen substituents.
Mechanistic Rationale
Halogens are deactivating yet ortho, para-directing substituents in electrophilic aromatic substitution.[1] This is due to the interplay of their electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and their electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. In the case of 1,4-dibromo-2-chlorobenzene, the positions ortho to the bromine atoms and ortho to the chlorine atom are the most likely sites for nitration. The nitro group will preferentially substitute at the position that is least sterically hindered and most activated by the combined electronic effects of the halogens.
Diagram of Synthetic Route A
Sources
Spectroscopic Comparison Guide: 1,4-Dibromo-2-chloro-5-nitrobenzene Isomers
This guide provides a comprehensive technical analysis of 1,4-Dibromo-2-chloro-5-nitrobenzene and its critical regioisomers. It is designed for researchers requiring definitive identification protocols during the synthesis and quality control of halogenated aromatic intermediates.
Executive Summary
In the development of pharmaceutical intermediates, polyhalogenated nitrobenzenes serve as critical scaffolds for nucleophilic aromatic substitution (
This guide delineates the structural and spectroscopic differences between these isomers, providing a self-validating identification workflow based on Nuclear Magnetic Resonance (NMR) coupling constants (
Structural Analysis & Synthesis Context
Synthesis Pathway
The introduction of a nitro group to 1,4-dibromo-2-chlorobenzene is governed by the directing effects of the halogen substituents:
-
1-Br & 4-Br: Weakly deactivating, ortho/para directors.
-
2-Cl: Weakly deactivating, ortho/para director.
Theoretical Product Distribution:
-
Position 5 (Target): Activated by the para-directing effect of the 2-Cl group and ortho-directing effect of the 4-Br group. Sterically accessible.
-
Position 6 (Impurity): Activated by the ortho-directing effect of the 1-Br group. Sterically accessible.
-
Position 3 (Trace): Located between Cl and Br. Sterically hindered; typically observed only in trace amounts.
Isomer Structures
| Feature | Target (Isomer A) | Critical Impurity (Isomer B) |
| IUPAC Name | 1,4-Dibromo-2-chloro-5-nitrobenzene | 1,4-Dibromo-2-chloro-6-nitrobenzene |
| Substitution Pattern | 1,2,4,5-tetrasubstituted | 1,2,4,6-tetrasubstituted |
| Proton Positions | C3-H and C6-H | C3-H and C5-H |
| Proton Relationship | Para (1,4-relationship) | Meta (1,3-relationship) |
| Symmetry | Asymmetric | Asymmetric |
Spectroscopic Comparison
Nuclear Magnetic Resonance ( H NMR)
The definitive method for distinguishing these isomers is spin-spin coupling (
Target: 1,4-Dibromo-2-chloro-5-nitrobenzene [1][2]
-
Pattern: Two Singlets.
-
Mechanism: The protons at C3 and C6 are para to each other. Para-coupling (
) is typically negligible (< 1 Hz) in these systems, resulting in sharp singlets. -
Predicted Shifts:
- ~8.20 ppm (s, 1H, H-6): Deshielded by ortho-nitro and ortho-bromo groups.
- ~7.85 ppm (s, 1H, H-3): Deshielded by ortho-chloro and ortho-bromo groups.
Impurity: 1,4-Dibromo-2-chloro-6-nitrobenzene
-
Pattern: Two Doublets.
-
Mechanism: The protons at C3 and C5 are meta to each other. Meta-coupling (
) is significant in aromatic rings, typically 1.5 – 2.5 Hz . -
Predicted Shifts:
-
~8.05 ppm (d,
Hz, 1H, H-5): Deshielded by ortho-nitro and ortho-bromo. -
~7.65 ppm (d,
Hz, 1H, H-3): Deshielded by ortho-chloro and ortho-bromo.
-
~8.05 ppm (d,
Data Summary Table:
| Parameter | Target (5-Nitro) | Impurity (6-Nitro) |
| Multiplicity | Singlets (s) | Doublets (d) |
| Coupling Constant ( | ~0 Hz (unresolved) | ~2.0 Hz |
| H-alpha (Ortho to NO | ~8.20 ppm | ~8.05 ppm |
| H-beta (Ortho to Cl) | ~7.85 ppm | ~7.65 ppm |
Infrared Spectroscopy (FT-IR)
While less definitive than NMR, IR can detect the "Ortho Effect" in the 6-nitro isomer.
-
Target (5-Nitro): Typical symmetric and asymmetric
stretches at 1350 cm and 1530 cm . -
Impurity (6-Nitro): Steric crowding between the Nitro group (pos 6) and the Chlorine (pos 1) or Bromine can cause a twist in the nitro group, potentially shifting the asymmetric stretch to higher wavenumbers (
cm ) and reducing band intensity due to loss of coplanarity.
Mass Spectrometry (GC-MS)
Both isomers have the same molecular weight (
-
Differentiation: The 6-nitro isomer often exhibits a prominent [M-NO
] or [M-OH] peak due to the "ortho effect" where the nitro oxygen interacts with the adjacent substituent, facilitating unique fragmentation pathways not possible in the para-substituted target.
Experimental Protocols
Synthesis & Isolation Workflow
Objective: Nitration of 1,4-dibromo-2-chlorobenzene and enrichment of the 5-nitro isomer.
-
Nitration: Dissolve 1,4-dibromo-2-chlorobenzene (1.0 eq) in concentrated
. Add fuming (1.1 eq) dropwise at 0-5°C. Stir at room temperature for 2 hours. -
Quench: Pour reaction mixture onto crushed ice. Filter the resulting precipitate.[3]
-
Purification (Critical Step):
-
The crude solid contains both isomers.
-
Recrystallization: Dissolve crude solid in hot Ethanol/Acetone (9:1). Cool slowly to 4°C. The 5-nitro isomer (Target) is typically less soluble and crystallizes first due to better packing symmetry compared to the kinked 6-nitro isomer.
-
Filtration: Collect crystals (Target). The filtrate will be enriched in the 6-nitro impurity.
-
Identification Decision Tree
Use the following logic to validate your isolated product.
Figure 1: NMR-based decision matrix for distinguishing regioisomers.
References
-
Substituent Effects & Analogous Data
-
Nitration Methodology
-
General Isomer Data
-
PubChem Compound Summary for 1,4-Dibromo-2-nitrobenzene (Structural Analog). Link
-
Sources
- 1. 19128-49-5|2-Bromo-1-chloro-5-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 41513-04-6|1-Bromo-4-chloro-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. scribd.com [scribd.com]
- 4. Page loading... [wap.guidechem.com]
- 5. study.com [study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
